molecular formula C13H14BCl2NO4 B594933 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid CAS No. 1310384-28-1

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid

Cat. No.: B594933
CAS No.: 1310384-28-1
M. Wt: 329.968
InChI Key: BRRPGLYHNRRPNX-UHFFFAOYSA-N
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Description

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid is a useful research compound. Its molecular formula is C13H14BCl2NO4 and its molecular weight is 329.968. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5,6-dichloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BCl2NO4/c1-13(2,3)21-12(18)17-10-6-9(16)8(15)4-7(10)5-11(17)14(19)20/h4-6,19-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRPGLYHNRRPNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC(=C(C=C2N1C(=O)OC(C)(C)C)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BCl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672114
Record name [1-(tert-Butoxycarbonyl)-5,6-dichloro-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-28-1
Record name [1-(tert-Butoxycarbonyl)-5,6-dichloro-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Characterization of 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1-Boc-5,6-dichloro-1H-indole-2-boronic acid, a key building block in synthetic and medicinal chemistry. This document outlines its chemical and physical properties, provides a representative synthetic protocol, and discusses its potential applications, particularly in the realm of drug discovery.

Core Properties and Specifications

This compound, with the CAS Number 1310384-28-1, is a substituted indole derivative protected with a tert-butyloxycarbonyl (Boc) group and functionalized with a boronic acid moiety at the 2-position. The presence of two chlorine atoms on the benzene ring of the indole scaffold significantly influences its electronic properties, making it an attractive intermediate for the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1310384-28-1[1]
Molecular Formula C₁₃H₁₄BCl₂NO₄[1]
Molecular Weight 330.98 g/mol [1]
Appearance Off-white to light yellow solidRepresentative
Purity ≥95%
Storage Temperature Ambient

Note: Some properties are representative as specific experimental data for this compound is not widely published.

Synthesis and Mechanism

The synthesis of this compound typically proceeds through a multi-step sequence starting from the corresponding 5,6-dichloroindole. The indole nitrogen is first protected with a Boc group, followed by a directed ortho-metalation and subsequent borylation.

Representative Synthetic Protocol

A general and robust method for the synthesis of N-Boc-indole-2-boronic acids involves the deprotonation of the C2 position of the indole ring using a strong base, followed by quenching with a trialkyl borate and subsequent hydrolysis.

Experimental Protocol: Synthesis of this compound

  • Boc Protection: To a solution of 5,6-dichloro-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture for 30 minutes, then add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-Boc-5,6-dichloro-1H-indole.

  • Borylation: Dissolve the 1-Boc-5,6-dichloro-1H-indole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen). Add a solution of n-butyllithium (1.1 eq in hexanes) dropwise. Stir the resulting mixture at -78 °C for 1 hour. To this solution, add triisopropyl borate (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and acidify with 1 M hydrochloric acid to a pH of approximately 2-3. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Synthesis_Workflow Start 5,6-Dichloro-1H-indole Step1 Boc Protection (NaH, Boc₂O, THF) Start->Step1 Intermediate 1-Boc-5,6-dichloro-1H-indole Step1->Intermediate Step2 Borylation (n-BuLi, B(OiPr)₃, THF) Intermediate->Step2 Step3 Acidic Work-up (HCl) Step2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Representative Data)

Due to the limited availability of published experimental spectra for this specific compound, the following tables present expected and representative spectroscopic data based on the analysis of closely related indole-2-boronic acid derivatives.

Table 2: Representative ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.80s1HAr-H
~7.50s1HAr-H
~6.50s1HH-3
~1.70s9HC(CH₃)₃
~5.00 (br s)s2HB(OH)₂

Table 3: Representative ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150.0C=O
~140.0C-7a
~135.0C-3a
~130.0C-5
~128.0C-6
~125.0C-4
~115.0C-7
~110.0C-3
~85.0C(CH₃)₃
~28.0C(CH₃)₃

Note: The carbon attached to the boron atom (C-2) is often not observed or is very broad in ¹³C NMR spectra.

Mass Spectrometry (MS):

  • Expected [M-H]⁻: 328.01 (for C₁₃H₁₂BCl₂NO₄⁻)

  • Expected [M+Na]⁺: 352.02 (for C₁₃H₁₄BCl₂NNaO₄⁺)

Applications in Drug Discovery and Organic Synthesis

Indole-2-boronic acids are versatile building blocks in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many biologically active compounds.

The 5,6-dichloro substitution pattern of this particular indole-2-boronic acid can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of a target molecule. The chlorine atoms can influence metabolic stability, binding affinity, and membrane permeability.

Suzuki_Coupling Indole This compound Catalyst Pd Catalyst Base Indole->Catalyst ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Catalyst Product Coupled Product Catalyst->Product

Caption: Suzuki-Miyaura cross-coupling reaction pathway.

Potential therapeutic areas where derivatives of this compound could be explored include oncology, neurology, and infectious diseases, owing to the prevalence of the indole scaffold in numerous approved drugs and clinical candidates.

Safety Information

This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide serves as a foundational resource for the characterization and application of this compound. While specific experimental data is limited in the public domain, the provided information, based on analogous compounds and established synthetic methodologies, offers valuable insights for researchers in the field.

References

In-depth Technical Guide: 1-Boc-5,6-dichloro-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of 1-Boc-5,6-dichloro-1H-indole-2-boronic acid, a key building block in medicinal chemistry and organic synthesis. Due to the limited public availability of experimental nuclear magnetic resonance (NMR) data for this specific compound, this document focuses on providing a comprehensive understanding of its structural context, synthetic applications, and general experimental protocols relevant to its use. While specific quantitative ¹H and ¹³C NMR data tables for the title compound could not be sourced from public databases and literature, this guide offers valuable information for researchers working with related indole-boronic acids.

Compound Profile

Chemical Structure:

Systematic Name: 1-(tert-butoxycarbonyl)-5,6-dichloro-1H-indole-2-boronic acid

CAS Number: 1310384-28-1

Molecular Formula: C₁₃H₁₄BCl₂NO₄

Molecular Weight: 330.98 g/mol

Description: this compound is a derivative of indole, a privileged scaffold in drug discovery. The presence of the boronic acid functionality at the 2-position makes it a versatile reagent for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. The dichloro-substitution on the indole ring and the Boc-protecting group on the nitrogen atom provide specific electronic and steric properties that can be exploited in the synthesis of complex target molecules.

Synthetic Applications and Signaling Pathways

Indole-based compounds are integral to a multitude of signaling pathways due to their structural resemblance to endogenous signaling molecules like serotonin. In drug development, this compound serves as a crucial intermediate for the synthesis of compounds targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways.

The primary application of this boronic acid is in the Suzuki-Miyaura cross-coupling reaction to introduce the substituted indole moiety into a target molecule. This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl-aryl structures.

Suzuki_Miyaura_Coupling IndoleBoronicAcid 1-Boc-5,6-dichloro-1H- indole-2-boronic acid Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) IndoleBoronicAcid->Catalyst OrganicHalide Aryl/Vinyl Halide (R-X) OrganicHalide->Catalyst CoupledProduct Coupled Product Catalyst->CoupledProduct Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃) Base->Catalyst Solvent Solvent (e.g., Dioxane/Water) Solvent->Catalyst Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reagents: - Boronic Acid - Aryl Halide - Catalyst - Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

In-Depth Technical Guide to the Stability of 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 1-Boc-5,6-dichloro-1H-indole-2-boronic acid, a key building block in synthetic and medicinal chemistry. Understanding the stability profile of this reagent is critical for its effective storage, handling, and application in sensitive downstream reactions such as Suzuki-Miyaura cross-coupling. This document outlines the principal degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Core Stability Profile

The stability of this compound is influenced by several factors, including temperature, moisture, pH, and light. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen generally enhances the stability and solubility of the compound in organic solvents compared to its unprotected counterpart.[1][2][3] However, like other arylboronic acids, it is susceptible to specific degradation pathways.

The primary modes of degradation for arylboronic acids are protodeboronation and oxidation.[4] Protodeboronation involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 1-Boc-5,6-dichloro-1H-indole. This process can be catalyzed by acidic or basic conditions.[4][5] Oxidation can lead to the formation of various byproducts, including the corresponding phenol.

While specific quantitative stability data for this compound is not extensively published, the following table summarizes the expected stability under various conditions based on the general behavior of N-Boc protected indole boronic acids and other arylboronic acids.

ConditionParameterExpected Stability of this compoundPrimary Degradation Pathway(s)
Solid State TemperatureStable at -20°C for extended periods (months to years).[6]Minimal degradation.
Limited stability at ambient temperature, particularly with exposure to humidity.Slow protodeboronation and oxidation.
LightPotential for photolytic degradation upon prolonged exposure.Photodegradation, oxidation.
Solution pH (Aqueous)Unstable under both strongly acidic and basic conditions.[5][7]Protodeboronation.
Most stable at slightly acidic to neutral pH.-
Solvents (Organic)Generally stable in aprotic, anhydrous solvents (e.g., THF, Dioxane, DMF) for short-term use.Slow decomposition if moisture is present.
Less stable in protic solvents (e.g., methanol, ethanol), especially in the presence of water.Solvolysis, protodeboronation.
Oxidizing AgentsSusceptible to degradation in the presence of strong oxidizing agents.Oxidation of the boronic acid moiety.

Key Degradation Pathways

The primary degradation pathways for this compound are illustrated below. Understanding these pathways is crucial for developing appropriate handling and storage protocols and for identifying potential impurities in downstream reactions.

Degradation Pathways of this compound A This compound B 1-Boc-5,6-Dichloro-1H-indole A->B Protodeboronation (H₂O, H⁺ or OH⁻) C Boric Acid A->C Protodeboronation D Oxidized Byproducts A->D Oxidation ([O])

Degradation pathways of the title compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study can be performed.[8][9][10][11] This involves subjecting the compound to a variety of stress conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow

The following diagram outlines a general workflow for conducting a stability study on this compound.

General Workflow for Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound B Thermal Stress (e.g., 60°C) A->B C Hydrolytic Stress (Acidic, Basic, Neutral) A->C D Oxidative Stress (e.g., H₂O₂) A->D E Photolytic Stress (UV/Vis light) A->E F Sample at time points (0, 24, 48, 72h) B->F C->F D->F E->F G Analyze by Stability-Indicating HPLC Method F->G H Quantify parent compound and degradation products G->H

Workflow for stability testing.
Protocol 1: Stability-Indicating HPLC Method Development

A robust, stability-indicating HPLC method is essential to separate the parent compound from its degradation products.

  • Instrumentation: HPLC with a UV detector (PDA recommended).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (determined by UV scan).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key is to demonstrate that all major degradation products are resolved from the parent peak.

Protocol 2: Forced Degradation Studies

Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water 1:1) and subject them to the following stress conditions. Analyze samples at appropriate time points (e.g., 0, 6, 12, 24, 48 hours).

  • Acid Hydrolysis:

    • Add 1N HCl to the sample solution.

    • Incubate at 60°C.

    • At each time point, withdraw an aliquot, neutralize with 1N NaOH, and dilute to the working concentration with mobile phase.

  • Base Hydrolysis:

    • Add 1N NaOH to the sample solution.

    • Incubate at room temperature (more aggressive conditions may not be needed as boronic acids are often base-labile).

    • At each time point, withdraw an aliquot, neutralize with 1N HCl, and dilute.

  • Oxidative Degradation:

    • Add 3% H₂O₂ to the sample solution.

    • Incubate at room temperature, protected from light.

    • At each time point, withdraw an aliquot and dilute.

  • Thermal Degradation:

    • Store the solid compound and a solution in a thermostatically controlled oven at 60°C.

    • For the solid, dissolve a weighed amount at each time point. For the solution, dilute an aliquot.

  • Photostability:

    • Expose the solid compound and a solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

    • A control sample should be kept in the dark under the same temperature conditions.

Data Presentation

The results of the forced degradation studies should be tabulated to clearly present the percentage of degradation of this compound and the formation of major degradation products over time.

Table 1: Representative Data Table for Forced Degradation Studies

Stress ConditionTime (hours)Assay of Parent Compound (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)Total Impurities (%)
Acid Hydrolysis (1N HCl, 60°C) 0100.00.00.00.0
2485.212.51.114.8
4872.823.12.527.2
Base Hydrolysis (1N NaOH, RT) 0100.00.00.00.0
2465.430.12.834.6
4845.148.74.054.9
Oxidative (3% H₂O₂, RT) 0100.00.00.00.0
2492.15.80.57.9
4885.611.21.314.4

Summary and Recommendations

This compound is a moderately stable compound that requires careful handling and storage to minimize degradation.

  • Storage: The solid compound should be stored at low temperatures (-20°C is recommended for long-term storage), under an inert atmosphere (e.g., argon or nitrogen), and protected from light and moisture.[6]

  • Handling: When used in reactions, it is advisable to use anhydrous solvents and to minimize exposure to acidic or basic aqueous conditions. Solutions should be prepared fresh and used promptly.

  • Quality Control: For applications where purity is critical, it is recommended to assess the purity of the reagent by HPLC or NMR before use, especially if it has been stored for an extended period or under suboptimal conditions.

By following these guidelines and employing the described analytical protocols, researchers can ensure the integrity of this compound, leading to more reliable and reproducible results in their synthetic endeavors.

References

A Technical Guide to the Solubility of 1-Boc-5,6-Dichloro-1H-indole-2-boronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Boc-5,6-dichloro-1H-indole-2-boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a framework for its solubility determination. It includes detailed experimental protocols and discusses the general solubility behavior of related boronic acids. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in synthesis, purification, and formulation processes.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating for biological screening. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation.

Solubility Data

A comprehensive search of scientific literature and chemical supplier databases did not yield specific quantitative solubility data for this compound in common organic solvents. The lack of readily available data necessitates experimental determination for specific applications.

However, based on the solubility of analogous compounds like phenylboronic acid, a general qualitative understanding can be inferred. Boronic acids often exhibit moderate to high solubility in polar aprotic solvents such as acetone and ethers, and lower solubility in nonpolar hydrocarbon solvents. The presence of the bulky, nonpolar Boc protecting group and the chlorinated indole core in the target molecule suggests that its solubility profile may differ from simpler arylboronic acids.

Experimental Protocol for Solubility Determination

Several methods can be employed to determine the solubility of a compound. A common and reliable technique for boronic acids is the dynamic (or synthetic) method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[1][2][3][4] This method is particularly useful as it can help overcome some of the challenges associated with boronic acid solubility, such as the tendency to form cyclic anhydrides (boroxines) upon heating.[2][3]

Dynamic Method for Solubility Determination

Objective: To determine the temperature at which a known concentration of this compound dissolves completely in a specific organic solvent.

Apparatus:

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or a laser beam and a photodetector for turbidity measurement

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

  • Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[1]

  • Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or more accurately using a luminance probe or by observing the scattering of a laser beam passing through the solution.[1][2][3][4]

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[1]

  • Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualizing Experimental and Logical Workflows

To aid in the practical application of solubility determination, the following diagrams illustrate a standard workflow and the chemical equilibrium that can complicate solubility measurements of boronic acids.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Acquire Compound: This compound B Select Organic Solvents (e.g., Acetone, Toluene, Methanol) A->B C Prepare Samples of Known Composition B->C D Dynamic Solubility Measurement: Heat and Monitor Turbidity C->D E Record Dissolution Temperature D->E F Construct Solubility Curve (Solubility vs. Temperature) E->F

Caption: Workflow for Dynamic Solubility Determination.

G A 3 x R-B(OH)₂ (Boronic Acid) B (RBO)₃ (Boroxine) A->B Dehydration C 3 x H₂O

Caption: Boronic Acid-Boroxine Dehydration Equilibrium.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this guide provides a robust framework for its experimental determination. The provided dynamic method protocol offers a reliable approach for obtaining accurate solubility data, which is essential for the effective use of this important synthetic building block. Researchers are encouraged to perform their own solubility tests in the solvents relevant to their specific applications to ensure optimal experimental outcomes.

References

Commercial Availability and Application of 1-Boc-5,6-Dichloro-1H-indole-2-boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key characteristics, and primary applications of 1-Boc-5,6-dichloro-1H-indole-2-boronic acid. This versatile building block is of significant interest to researchers in medicinal chemistry and organic synthesis, particularly for the development of novel therapeutic agents.

Commercial Availability

This compound is available from several specialized chemical suppliers. The availability and product specifications should be confirmed with the respective vendors.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
--INVALID-LINK--1310384-28-1C₁₃H₁₄BCl₂NO₄327.23>98%
--INVALID-LINK--1310384-28-1C₁₃H₁₄BCl₂NO₄327.2395%[1]

Note: Purity levels and availability are subject to change. Please consult the supplier for the most current information and to request a Certificate of Analysis.

Physicochemical Properties and Safety Data

A comprehensive Certificate of Analysis (CoA) should be requested from the supplier prior to use. The following table summarizes typical data found for this compound and its analogs.

PropertyValueReference
Appearance Off-white to white solid[2] (analog)
Purity (by ¹H-NMR) Conforms to structure[2] (analog)
Purity (by HPLC) ≥95%[1]
Storage Temperature Ambient Storage[1]
Signal Word Warning[1]
Hazard Statements H302, H315, H319, H335[1]
Precautionary Statements P260, P261, P271, P280, P302+P352, P304+P340, P305+P351+P338[1][3]

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many biologically active molecules.[4][5] The Boc (tert-butyloxycarbonyl) protecting group enhances the stability and solubility of the indole moiety during the coupling process.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization based on the specific substrates and desired product.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (0.02-0.05 equivalents).

  • Add the anhydrous solvent.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Boronic Acid, Aryl Halide, Base, and Catalyst solvent Add Anhydrous Solvent reagents->solvent degas Degas with N2/Ar solvent->degas heat Heat and Stir degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Purified Product

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Role in Drug Discovery: Synthesis of Kinase Inhibitors

Indole scaffolds are prevalent in a wide range of biologically active compounds, including numerous kinase inhibitors used in oncology. The dichloro-substitution on the indole core of this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule. This building block can be utilized in the synthesis of compounds designed to target specific signaling pathways implicated in cancer progression.

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

suzuki_catalytic_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)Ln-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)Ln-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X r2b R²-B(OR)₂ base Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of Bioactive Molecules

The synthesis of bioactive molecules often involves a multi-step process where building blocks like this compound are incorporated to generate a diverse library of compounds for screening.

drug_discovery_workflow building_block 1-Boc-5,6-dichloro-1H- indole-2-boronic acid suzuki Suzuki-Miyaura Coupling building_block->suzuki intermediate Substituted Indole Intermediate suzuki->intermediate modification Further Chemical Modifications intermediate->modification library Library of Bioactive Molecule Candidates modification->library screening Biological Screening (e.g., Kinase Assays) library->screening hit Hit Compound Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Workflow from a chemical building block to a drug candidate.

References

The Genesis and Advancement of Indole Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indole boronic acids have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their unique combination of the privileged indole scaffold and the versatile boronic acid moiety has propelled their application in the construction of complex molecules and the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of indole boronic acids. It details key experimental protocols, presents quantitative data for comparative analysis, and visualizes their role in critical biological pathways, offering a valuable resource for researchers navigating this dynamic field.

A Historical Perspective: The Dawn of Indole Boronic Acids

The story of indole boronic acids is intertwined with the broader history of organoboron chemistry. While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, the specific exploration of indole-containing boronic acids gained momentum in the latter half of the 20th century.[1] The advent of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, proved to be a watershed moment.[2] This powerful carbon-carbon bond-forming reaction highlighted the immense synthetic potential of boronic acids as stable, readily available, and functional group-tolerant coupling partners.

Early approaches to functionalized indoles often relied on classical methods that suffered from limitations in regioselectivity and substrate scope. The development of methods to directly install a boronic acid group onto the indole ring represented a significant breakthrough, providing a versatile handle for subsequent chemical modifications. While a singular "discovery" paper for the first indole boronic acid is not readily identifiable, their use in synthesis began to appear more frequently in the literature as the utility of the Suzuki-Miyaura reaction became widely recognized.

Synthetic Methodologies: A Chemist's Toolkit

The synthesis of indole boronic acids has evolved from classical organometallic approaches to more sophisticated and efficient catalytic methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Traditional Approaches: Halogen-Lithium Exchange

One of the earliest and most straightforward methods for the synthesis of indole boronic acids involves the reaction of a haloindole with an organolithium reagent, followed by quenching with a trialkyl borate.[3]

Experimental Protocol: Synthesis of Indole-3-boronic Acid via Halogen-Lithium Exchange [3]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise, and the reaction mixture is allowed to warm slowly to room temperature overnight.

  • Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford indole-3-boronic acid.

Palladium-Catalyzed Borylation: The Miyaura Borylation

The Miyaura borylation reaction offers a milder and more functional group-tolerant alternative to the halogen-lithium exchange method. This reaction typically involves the palladium-catalyzed cross-coupling of a haloindole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[2][3]

Experimental Protocol: Synthesis of Indole-5-boronic Acid Pinacol Ester via Miyaura Borylation [3]

  • Reaction Setup: To a Schlenk flask are added 5-bromoindole (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%), and potassium acetate (3.0 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with argon three times.

  • Solvent Addition: Anhydrous 1,4-dioxane is added via syringe.

  • Reaction: The reaction mixture is heated to 80 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the indole-5-boronic acid pinacol ester.

Direct C-H Borylation: An Atom-Economical Approach

More recently, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of indole boronic acids.[4] This method allows for the direct conversion of a C-H bond on the indole ring to a C-B bond, avoiding the need for pre-functionalized haloindoles. Iridium-based catalysts are commonly employed for this transformation.[4]

Data Presentation: Properties of Common Indole Boronic Acids

The following table summarizes key quantitative data for several commonly used indole boronic acids.

Indole Boronic AcidPosition of Boronic AcidMolecular Weight ( g/mol )Melting Point (°C)Appearance
Indole-2-boronic acid2160.97105-110Off-white to yellow powder
Indole-3-boronic acid3160.97145-150White to light yellow powder
Indole-4-boronic acid4160.97130-135White to off-white powder
Indole-5-boronic acid5160.97170-175[5]White to orange to beige powder[5]
Indole-6-boronic acid6160.97177-181Powder
Indole-7-boronic acid7160.97115-120Light brown powder

Applications in Medicinal Chemistry and Drug Discovery

The unique structural and electronic properties of indole boronic acids have made them valuable scaffolds in drug discovery. The indole core is a well-established "privileged structure" found in numerous natural products and pharmaceuticals, while the boronic acid moiety can act as a versatile synthetic handle or as a key pharmacophore that interacts with biological targets.

Enzyme Inhibition: A Focus on IDO1 and HIV Protease

Indole boronic acids have shown significant promise as inhibitors of various enzymes implicated in disease.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[6] Its overexpression in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunomodulatory metabolites.[6] Consequently, IDO1 has emerged as a promising target for cancer immunotherapy. Several indole-based compounds, including those incorporating a boronic acid moiety, have been investigated as IDO1 inhibitors.

Quantitative Data: IC₅₀ Values of Boron-Containing IDO1 Inhibitors

Compound ClassIC₅₀ (µM)
Boronic acids and esters8 - 60
Benzoxaboroles8 - 60

Note: Data represents a range for a series of compounds within each class.

Signaling Pathway: IDO1-Mediated Immune Suppression

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Metabolized by T_Cell_Apoptosis T Cell Apoptosis Tryptophan->T_Cell_Apoptosis Depletion leads to Kynurenine Kynurenine IDO1->Kynurenine Produces Aryl_Hydrocarbon_Receptor Aryl Hydrocarbon Receptor (AHR) Kynurenine->Aryl_Hydrocarbon_Receptor Activates Kynurenine->T_Cell_Apoptosis Induces Indole_Boronic_Acid Indole Boronic Acid Inhibitor Indole_Boronic_Acid->IDO1 Treg_Activation Regulatory T cell (Treg) Activation Aryl_Hydrocarbon_Receptor->Treg_Activation Immune_Suppression Immune Suppression Treg_Activation->Immune_Suppression T_Cell_Apoptosis->Immune_Suppression

IDO1-mediated immune suppression pathway and the point of intervention by indole boronic acid inhibitors.

HIV protease is a critical enzyme for the replication of the human immunodeficiency virus (HIV). Inhibitors of this enzyme are a cornerstone of antiretroviral therapy. Boronic acid-containing compounds have been designed as potent HIV protease inhibitors, where the boronic acid moiety can form key interactions with the enzyme's active site.[7][8][9]

Quantitative Data: Inhibition Constants (Kᵢ) of Boronic Acid-Based HIV Protease Inhibitors

InhibitorKᵢ (pM)
Boronic acid derivative of darunavir0.5 ± 0.3
Darunavir10 ± 2

Mechanism of Action: HIV Protease Inhibition

HIV_Protease_Inhibition HIV_Protease HIV Protease Active Site Viral_Proteins Functional Viral Proteins HIV_Protease->Viral_Proteins Cleaves into Gag_Pol_Polyprotein Gag-Pol Polyprotein Gag_Pol_Polyprotein->HIV_Protease Substrate for Viral_Maturation Viral Maturation Viral_Proteins->Viral_Maturation Boronic_Acid_Inhibitor Boronic Acid Inhibitor Boronic_Acid_Inhibitor->HIV_Protease Binds to active site

Mechanism of HIV protease inhibition by boronic acid-containing compounds.
Suzuki-Miyaura Cross-Coupling in Complex Molecule Synthesis

Beyond their direct biological activity, indole boronic acids are invaluable building blocks in the synthesis of complex organic molecules, largely through the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of C-C bonds between the indole core and a wide variety of aryl or heteroaryl partners, facilitating the rapid generation of diverse chemical libraries for drug screening.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Indole Boronic Acid + Aryl Halide + Base Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Reactants->Inert_Atmosphere Catalyst Palladium Catalyst Catalyst->Inert_Atmosphere Solvent Anhydrous Solvent Solvent->Inert_Atmosphere Heating Heat and Stir Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Aqueous Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Purified Product Purification->Final_Product

A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction using an indole boronic acid.

Future Outlook

The field of indole boronic acids continues to be an area of active research and development. The ongoing exploration of novel and more efficient synthetic methods, particularly in the realm of C-H activation, will further expand the accessibility and diversity of these valuable compounds. In medicinal chemistry, the unique properties of the boronic acid moiety as a versatile pharmacophore will undoubtedly lead to the discovery of new enzyme inhibitors and therapeutic agents for a wide range of diseases. The continued application of indole boronic acids in cross-coupling reactions will also fuel the synthesis of increasingly complex and biologically relevant molecules. As our understanding of the biological roles of their targets deepens, indole boronic acids are poised to play an even more significant role in the future of drug discovery and development.

References

The Impact of Dichloro Substitution on the Reactivity of Indole Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry and materials science. Its functionalization via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, is a critical strategy for generating molecular diversity. The introduction of dichloro substituents onto the indole ring significantly modulates the electronic properties and, consequently, the reactivity of indole boronic acids or their halo-precursors. This guide provides an in-depth analysis of the role of dichloro substitution, drawing on quantitative data from analogous dihalo-indole systems and principles of site-selective catalysis. We explore the electronic and steric effects influencing reactivity, present detailed experimental protocols for Suzuki-Miyaura coupling of dihalo-indoles, and offer insights into predictable reaction outcomes for the synthesis of complex, functionalized indole derivatives.

Introduction: Electronic Modulation of the Indole Nucleus

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction utilizing an organoboron species and an organic halide in the presence of a palladium catalyst and a base.[1] The reaction can be approached in two primary ways: coupling a haloindole with a boronic acid or coupling an indolylboronic acid with an organic halide.[2] The reactivity in either approach is governed by the electronic and steric environment of the reaction centers.

Halogen atoms, being electronegative, act as electron-withdrawing groups via induction (-I effect), which deactivates the aromatic ring. This deactivation influences the rates of key steps in the catalytic cycle, such as oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The presence of two chlorine atoms amplifies this effect, making dichloro-indoles generally less reactive than their non-halogenated or monohalogenated counterparts. However, this electronic modulation also presents opportunities for site-selective functionalization.

Reactivity and Site-Selectivity in Dihalo-Indoles

Direct quantitative studies comparing the reactivity of dichloro-indole boronic acids are limited in publicly accessible literature. However, the Suzuki-Miyaura coupling of 5,7-dibromoindole serves as an excellent and well-documented model to understand the reactivity of dihalo-indoles. The principles of reactivity and site-selectivity observed for dibromo-indoles are largely translatable to their dichloro-analogues, with the understanding that C-Cl bonds are generally stronger and less reactive than C-Br bonds, often requiring more forcing conditions or specialized catalyst systems.[3]

Quantitative Data from a Model System: Suzuki-Miyaura Coupling of 5,7-Dibromoindole

A study on the synthesis of 5,7-diarylindoles via a double Suzuki-Miyaura coupling provides valuable quantitative data. The reaction demonstrates that di-functionalization is efficient under specific conditions, particularly with electron-donating or neutral arylboronic acids.[4]

Table 1: Double Suzuki-Miyaura Coupling of 5,7-Dibromoindole with Various Arylboronic Acids [4]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5,7-diphenylindole91
24-Methoxyphenylboronic acid5,7-bis(4-methoxyphenyl)indole85
34-(Trifluoromethyl)phenylboronic acid5,7-bis(4-(trifluoromethyl)phenyl)indole46
44-Chlorophenylboronic acid5,7-bis(4-chlorophenyl)indole53
52-Chlorophenylboronic acid5,7-bis(2-chlorophenyl)indole60
6Thiophene-2-boronic acid5,7-bis(thiophen-2-yl)indole78
74-Formylphenylboronic acid5,7-bis(4-formylphenyl)indole13

Reaction Conditions: 5,7-dibromoindole (1.0 equiv), arylboronic acid (3.0 equiv), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (4.0 equiv), H₂O, microwave irradiation at 120 °C for 1.5 hours.

The data clearly indicates that electron-withdrawing groups on the boronic acid, such as formyl and trifluoromethyl, significantly decrease the reaction yield.[4] This is a critical consideration for synthetic planning.

Principles of Site-Selectivity

In dihalogenated heterocycles, the relative reactivity of the two halogen atoms is dictated by a combination of steric and electronic factors.

  • Electronic Effects : The position of the halogen relative to the indole nitrogen atom is crucial. C-X bonds at positions electronically activated for nucleophilic attack or oxidative addition (e.g., C4 and C6) can exhibit different reactivity profiles. Generally, the inductive electron-withdrawing effect of the two chlorine atoms deactivates the entire benzene portion of the indole ring, but local electronic differences still dictate selectivity.

  • Steric Hindrance : Halogens at more sterically hindered positions (e.g., C4 and C7, which are flanked by the fused ring system and the NH group, respectively) may react slower than those at less encumbered positions like C5 and C6.

  • Catalyst Control : Modern phosphine ligands and N-heterocyclic carbenes (NHCs) can override intrinsic substrate biases. Sterically bulky ligands can direct the palladium catalyst to the less hindered halogen, enabling "unconventional" site selectivity.[5][6] For instance, in dihalopyridines, different ligands can selectively yield either the C2 or C4 coupled product.[5] This principle is applicable to dihalo-indoles, offering a powerful tool to control regiochemical outcomes.

Experimental Protocols

Protocol 1: Double Suzuki-Miyaura Coupling of 5,7-Dibromoindole (Model for Dichloro-Indoles)

This protocol is adapted from the efficient, water-based synthesis of 5,7-diarylindoles.[2][4]

Materials:

  • 5,7-Dibromoindole

  • Arylboronic acid (3.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Sodium Carbonate (Na₂CO₃) (4.0 equiv.)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine 5,7-dibromoindole (1.0 mmol, 1.0 equiv), the respective arylboronic acid (3.0 mmol, 3.0 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and Na₂CO₃ (4.0 mmol, 4.0 equiv).[2]

  • Inert Atmosphere: Seal the vial and flush with a stream of dry nitrogen.

  • Solvent Addition: Add deionized water (2.5 mL) via a septum.[2]

  • Sonication and Reaction: Sonicate the vial for 30 seconds and then heat it under microwave irradiation for 1.5 hours at 120 °C.[2] Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling, extract the reaction mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[2]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5,7-diarylindole.

Protocol 2: General Synthesis of an Indolylboronic Acid via Miyaura Borylation

This generalized protocol can be adapted for the borylation of a dichloro-indole to produce a dichloro-indole boronic acid.

Materials:

  • Dichloro-indole (e.g., 4,6-dichloroindole)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-3 mol%)

  • Potassium Acetate (KOAc) (3.0 equiv.)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the dichloro-indole (1.0 equiv.), B₂pin₂ (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and KOAc (3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the mixture to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a pad of celite to remove palladium black. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude boronic ester can often be used directly or purified by column chromatography or recrystallization. The pinacol ester can be hydrolyzed to the boronic acid if required.

Visualizing Workflows and Mechanisms

Understanding the logical flow of experiments and the underlying catalytic cycle is crucial for troubleshooting and optimization.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_boronate Base Activation Pd0 Pd(0)L₂ Active Catalyst ArPdX Ar-Pd(II)-X Oxidative Adduct Pd0->ArPdX Oxidative Addition ArR Coupled Product (Ar-R) ArX Dichloro-Indole (Ar-X) ArX->ArPdX ArPdR Ar-Pd(II)-R Transmetalation Complex ArPdX->ArPdR Transmetalation Base Base (e.g., CO₃²⁻) Boronate Boronate Complex [R-B(OH)₃]⁻ Base->Boronate Boronic Boronic Acid R-B(OH)₂ Boronic->Boronate Boronate->ArPdR ArPdR->Pd0 Reductive Elimination ArPdR->ArR

Caption: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Experimental_Workflow Workflow: Synthesis of Diarylindoles start Start: Dihalo-indole & Arylboronic acid reagents Combine Reactants: Pd Catalyst, Base start->reagents solvent Add Solvent (e.g., H₂O) Flush with N₂ reagents->solvent reaction Microwave Heating (e.g., 120 °C, 1.5h) solvent->reaction workup Aqueous Workup: Extraction with EtOAc reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: Diarylindole purification->product

Caption: Experimental workflow for the synthesis of diarylindoles from dihalo-indoles.

Conclusion and Outlook

Dichloro substitution on the indole ring profoundly influences its reactivity in Suzuki-Miyaura cross-coupling reactions. The strong inductive electron-withdrawing effect of two chlorine atoms generally reduces the overall reactivity compared to simpler indoles, necessitating carefully optimized reaction conditions. However, it also provides a powerful handle for achieving site-selective functionalization, which can be controlled through the strategic choice of palladium ligands and reaction parameters. While direct studies on dichloro-indole boronic acids are sparse, analogous systems like 5,7-dibromoindole provide a robust predictive model for reaction outcomes and yields. For researchers in drug discovery, understanding these reactivity patterns is key to designing efficient synthetic routes to novel, complex, and biologically active indole derivatives. Future work in this area should focus on developing catalyst systems specifically tailored for the challenging activation of C-Cl bonds on the indole nucleus to further broaden the synthetic utility of these valuable building blocks.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become an indispensable tool in medicinal chemistry and drug discovery for the synthesis of complex molecules, particularly biaryl and heteroaryl structures.[2][3]

The indole scaffold is a privileged motif found in a vast array of natural products and pharmaceutical agents. Functionalization of the indole core is a key strategy in the development of new therapeutics. 1-Boc-5,6-dichloro-1H-indole-2-boronic acid is a valuable building block that allows for the introduction of various aryl and heteroaryl substituents at the 2-position of the dichloroindole core. The Boc (tert-butyloxycarbonyl) protecting group enhances the stability and solubility of the indole derivative, facilitating its use in complex synthetic pathways. The resulting 2-substituted-5,6-dichloroindole derivatives are of significant interest in drug discovery programs targeting a range of diseases.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with a variety of (hetero)aryl halides.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the (hetero)aryl halide to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species (in this case, this compound) reacts with the Pd(II) complex in the presence of a base. The organic group from the boronic acid is transferred to the palladium center, regenerating the boron species.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can significantly influence the reaction rate, yield, and purity of the product.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of substituted indole boronic acids with (hetero)aryl halides, based on literature precedents for similar substrates.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)1001275-95
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene110880-98
3Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF901670-90
4Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (3)2-MeTHF/H₂O (10:1)801885-99

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • (Hetero)aryl halide (e.g., aryl bromide or iodide) (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or sealed microwave vial)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the (hetero)aryl halide (1.1 equiv), the palladium catalyst (5 mol%), and the base (2.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-((hetero)aryl)-1-Boc-5,6-dichloro-1H-indole.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (R'-X) Pd0->OxAdd PdII R'-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (Ar-B(OH)₂ + Base) PdII->Transmetal PdII_Ar Ar-Pd(II)L_n-R' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product Indole This compound (Ar-B(OH)₂) Indole->Transmetal Halide (Hetero)aryl Halide (R'-X) Halide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to flask - this compound - (Hetero)aryl halide - Palladium catalyst - Base start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with N₂ or Ar (3x) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine monitor->workup Complete dry Dry and Concentrate: - Dry with Na₂SO₄ - Filter - Concentrate in vacuo workup->dry purify Purification: - Flash column chromatography dry->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

References

protocol for using 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Utilization of 1-Boc-5,6-Dichloro-1H-indole-2-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide is widely employed in the pharmaceutical and materials science industries for constructing complex molecular architectures.[2] The indole scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active natural products and synthetic drugs.[3][4] Consequently, the functionalization of the indole core is of significant interest in drug discovery.[3]

This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions with various aryl halides. The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen enhances stability and solubility, while the dichloro-substitution provides a handle for further diversification. The boronic acid at the 2-position allows for the introduction of a wide range of substituents at this key position.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (in this case, the indole-2-boronic acid) is activated by a base, forming a boronate species. This species then transfers the organic group (the indole moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1][2]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation R-B(OH)₂ + Base PdII_ArR Ar-Pd(II)L_n-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Researchers should adapt this protocol based on the specific substrates and desired scale of the reaction.

Materials and Equipment
  • Substrates: this compound (1.0 equiv.), Aryl halide (e.g., aryl bromide or iodide, 1.2-1.5 equiv.)

  • Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, 1-5 mol%)

  • Ligand (if required): Phosphine ligand (e.g., SPhos, XPhos, PPh₃)

  • Base: Inorganic base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-4.0 equiv.)

  • Solvent: Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, toluene, DME), often in a mixture with water (e.g., 4:1 or 5:1 v/v)

  • Glassware: Flame-dried Schlenk tube or microwave vial, magnetic stir bar, condenser

  • Other: Inert gas (Argon or Nitrogen), syringes, needles, standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system).

General Procedure
  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[2][5]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[2][5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[5]

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2][5]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-1-Boc-5,6-dichloro-1H-indole.[2]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Indole Boronic Acid - Aryl Halide - Catalyst - Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-120 °C, 2-24 h) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature extract Dilute & Extract (e.g., Ethyl Acetate, Water, Brine) cool->extract dry Dry & Concentrate extract->dry purify Purify (Flash Chromatography) dry->purify product Isolated Product purify->product

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-Boc-5,6-dichloro-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This method is particularly valuable in pharmaceutical research and drug development for the synthesis of complex molecules, including substituted indole derivatives. The indole scaffold is a privileged structure found in numerous biologically active compounds. This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 1-Boc-5,6-dichloro-1H-indole-2-boronic acid with various aryl and heteroaryl halides. The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen enhances solubility and stability, while the dichloro substitution provides a handle for further functionalization or influences the electronic properties of the final product.

The reaction involves the coupling of an organoboronic acid with an organic halide in the presence of a palladium catalyst and a base.[1] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions, such as deboronation of the starting material.[2] This protocol is based on established methodologies for the Suzuki-Miyaura coupling of similarly substituted indole derivatives and other heterocyclic compounds.[3][4]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by transmetalation of the boronic acid with the palladium(II) complex, a step that is facilitated by the presence of a base. The cycle is completed by reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst.[5] For substrates like this compound, careful optimization of reaction conditions is necessary to ensure efficient coupling and minimize decomposition.[2]

Recommended Palladium Catalysts and Reaction Conditions

The selection of the appropriate palladium catalyst and reaction parameters is critical for a successful Suzuki-Miyaura coupling. Below is a summary of commonly used catalysts, bases, and solvents with typical reaction conditions for coupling reactions involving indole derivatives.

Catalyst (mol%)Ligand (if applicable)Base (equiv)SolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2-3)Toluene/H₂O, Dioxane/H₂O80-12070-95
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Dioxane/H₂O60-10080-98
PdCl₂(dppf) (3-5)-K₂CO₃ (2-3)DME, THF80-10075-90
XPhos Pd G2 (2-4)-K₃PO₄ (2)Dioxane/H₂ORT-8085-99

Note: This data is compiled from various sources on Suzuki-Miyaura couplings of indole derivatives and serves as a general guideline.[3][4][6] Yields are highly dependent on the specific substrates used.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromobenzene, 4-bromopyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a suitable precatalyst)

  • Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., dioxane, DME, or toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

  • Reaction monitoring tools (TLC, LC-MS)

  • Purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl/heteroaryl halide (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., Na₂CO₃, 2-3 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (a concentration of 0.1-0.2 M is a good starting point).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactants 1. Add Reactants: - Indole Boronic Acid - Aryl Halide - Palladium Catalyst - Base Inert 2. Establish Inert Atmosphere (Ar or N₂) Reactants->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat and Stir (80-120 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC, LC-MS) Heat->Monitor Workup 6. Aqueous Work-up Monitor->Workup Purify 7. Column Chromatography Workup->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Signaling Pathway Diagram (Catalytic Cycle)

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl Boronate R²-B(OR)₂ Boronate->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R¹-X R¹-X R¹-X->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-1-Boc-5,6-dichloro-1H-indoles from this compound. By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve high yields of the desired coupled products. The protocols and data presented in these application notes provide a solid foundation for the development of novel indole-based compounds for a wide range of applications in drug discovery and materials science. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for each specific substrate combination.

References

Application Notes and Protocols for 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and primary applications of 1-Boc-5,6-dichloro-1H-indole-2-boronic acid (CAS No. 1310384-28-1). This compound is a valuable synthetic intermediate, particularly in the construction of complex heterocyclic molecules for pharmaceutical and materials science research. The protocols provided are based on well-established methodologies for analogous indole boronic acids and are intended to serve as a robust starting point for experimental work.

Compound Overview

This compound is a derivative of indole, a privileged scaffold in medicinal chemistry. The presence of the dichloro-substituents on the benzene ring portion of the indole significantly influences the electronic properties of the molecule, while the boronic acid at the 2-position serves as a versatile functional handle for carbon-carbon bond formation. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances solubility in organic solvents and modulates the reactivity of the indole ring during synthesis.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 1310384-28-1
Molecular Formula C₁₃H₁₄BCl₂NO₄
Molecular Weight 327.23 g/mol
Appearance Off-white to pale yellow solid
Purity Typically >98%
Storage Store at 0-8°C under an inert atmosphere

Primary Application: Suzuki-Miyaura Cross-Coupling Reactions

The principal application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful reaction enables the formation of a carbon-carbon bond between the indole-2-position and a variety of sp²-hybridized carbon atoms (e.g., from aryl or heteroaryl halides/triflates). This allows for the synthesis of diverse 2-aryl- and 2-heteroaryl-5,6-dichloroindoles, which are key structures in the development of novel therapeutic agents.

The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. A base is required to activate the boronic acid for the transmetalation step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation [R-B(OH)₃]⁻ Ar-Pd(II)-R Ar-Pd(II)(L₂)R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R R-B(OH)2 R-B(OH)₂ Activated_Boronate [R-B(OH)₃]⁻ R-B(OH)2->Activated_Boronate + Base Base Base (e.g., OH⁻) Activated_Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of N-Boc-indole-2-boronic acids. The key steps are the protection of the indole nitrogen with a Boc group, followed by a directed metalation at the C2 position and subsequent borylation.

Synthesis_Workflow start Start: 5,6-dichloro-1H-indole boc_protection Step 1: Boc Protection (Boc)₂O, DMAP, CH₂Cl₂ start->boc_protection lithiation Step 2: Lithiation n-BuLi or LDA, THF, -78°C boc_protection->lithiation borylation Step 3: Borylation B(OiPr)₃, -78°C to RT lithiation->borylation hydrolysis Step 4: Acidic Workup Aqueous HCl borylation->hydrolysis product Product: 1-Boc-5,6-dichloro-1H- indole-2-boronic acid hydrolysis->product

Caption: Workflow for the synthesis of the title compound.

Materials:

  • 5,6-dichloro-1H-indole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate (B(OiPr)₃)

  • Aqueous Hydrochloric Acid (e.g., 1 M HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Boc Protection: To a solution of 5,6-dichloro-1H-indole (1.0 equiv) and DMAP (0.1 equiv) in anhydrous CH₂Cl₂ at room temperature, add (Boc)₂O (1.2 equiv) portion-wise. Stir the mixture at room temperature for 2-4 hours, monitoring by TLC. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain 1-Boc-5,6-dichloro-1H-indole, which can often be used without further purification.

  • Lithiation and Borylation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve 1-Boc-5,6-dichloro-1H-indole (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-BuLi (1.1 equiv, e.g., 2.5 M in hexanes) or LDA (1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature.

  • To the lithiated indole solution, add triisopropyl borate (1.5 equiv) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2-3).

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to yield the pure this compound.

Protocol 2: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Table 2: Representative Suzuki-Miyaura Reaction Conditions

ComponentReagent/ConditionStoichiometry / Value
Boronic Acid This compound1.2 equiv
Electrophile Aryl or Heteroaryl Bromide1.0 equiv
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂2-5 mol%
Base K₂CO₃, Cs₂CO₃, or K₃PO₄2.0 - 3.0 equiv
Solvent 1,4-Dioxane/H₂O (4:1) or DMF-
Temperature 80 - 110 °C-
Atmosphere Inert (Argon or Nitrogen)-

Materials:

  • This compound

  • Aryl or heteroaryl bromide

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Degassed solvent (e.g., 1,4-Dioxane and Water)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1-Boc-5,6-dichloro-1H-indole.

Safety and Handling

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Organolithium reagents like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Palladium catalysts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Boronic acids can be irritants; avoid inhalation of dust and contact with skin and eyes.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. All chemical reactions should be performed by trained individuals in a suitable laboratory setting.

Application Notes and Protocols: 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid is a specialized chemical reagent with significant potential in the field of medicinal chemistry and drug discovery. The indole scaffold is a "privileged structure," meaning it is a common framework in many biologically active compounds and approved drugs.[1][2] The presence of a boronic acid group at the 2-position and chloro substituents at the 5- and 6-positions makes this compound a versatile building block for synthesizing complex molecular architectures. While specific biological activity for this particular reagent is not extensively documented in public literature, its primary application lies in its use as a key intermediate in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[2][3]

These notes provide an overview of the anticipated applications of this compound in drug discovery, along with detailed protocols for its use in synthesis and relevant biological pathway context.

Anticipated Applications in Drug Discovery

The primary utility of this compound is as a precursor for the synthesis of novel, highly substituted indole derivatives. The dichloro substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing metabolic stability or modulating target binding.

Therapeutic Areas:

The indole nucleus is central to a wide range of therapeutic agents. Derivatives synthesized from this boronic acid could be investigated for activity in several areas:

  • Oncology: Many indole derivatives are potent inhibitors of protein kinases, which are crucial targets in cancer therapy.[4][5] They are known to interfere with signaling pathways that control cell proliferation, survival, and angiogenesis.[6][7]

  • Neurology: The indole structure is the core of neurotransmitters like serotonin, making its derivatives promising candidates for treating neurological and psychiatric disorders.

  • Infectious Diseases: Indole-based compounds have shown potential as antibacterial, antifungal, and antiviral agents.[8]

Molecular Targets:

The boronic acid functional group itself can act as a pharmacophore, forming reversible covalent bonds with active site serine or threonine residues in certain enzymes.[8][9] However, it is more commonly used to construct larger molecules that target a variety of proteins. Based on the activities of known indole derivatives, potential targets for compounds synthesized from this compound include:

  • Protein Kinases: Such as EGFR, VEGFR-2, and components of the MAPK/ERK and PI3K/Akt pathways.[5][10]

  • Proteasome: The boronic acid moiety is a key feature of the proteasome inhibitor bortezomib, used in cancer treatment.[3]

  • G-Protein Coupled Receptors (GPCRs): Including serotonin and dopamine receptors.

  • Enzymes in Inflammatory Pathways: Such as COX-2.[10]

Signaling Pathways Targeted by Indole Derivatives

Indole compounds are well-documented modulators of critical cellular signaling pathways that are often dysregulated in cancer. A key example is the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Indole Indole Derivatives (Potential Inhibitors) Indole->PI3K Inhibition Indole->Akt Inhibition Indole->mTORC1 Inhibition Suzuki_Workflow Start Start Setup 1. Combine Reagents: - Boronic Acid - Aryl Halide - Catalyst & Base Start->Setup Inert 2. Purge with Inert Gas (N₂/Ar) Setup->Inert Solvent 3. Add Anhydrous Solvent Inert->Solvent React 4. Heat Reaction (80-120°C or Microwave) Solvent->React Monitor 5. Monitor by TLC React->Monitor Monitor->React Incomplete Workup 6. Aqueous Work-up & Extraction Monitor->Workup Complete Purify 7. Purify by Column Chromatography Workup->Purify Product Pure Product Purify->Product

References

Application Notes and Protocols: The Utility of 1-Boc-5,6-dichloro-1H-indole-2-boronic Acid in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-Boc-5,6-dichloro-1H-indole-2-boronic acid in the field of heterocyclic chemistry. The indole scaffold is a privileged structural motif found in a vast array of biologically active compounds and pharmaceuticals. The presence of chloro substituents on the indole ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, making this compound a valuable building block in drug discovery and medicinal chemistry.

The primary application of this reagent lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This reaction enables the straightforward synthesis of 2-aryl and 2-heteroaryl substituted 5,6-dichloroindoles, which are key intermediates in the development of novel therapeutic agents, particularly in oncology and neuropharmacology.

Key Applications in Heterocyclic Chemistry

Derivatives of 5,6-dichloroindole have shown significant potential in various therapeutic areas. The chloro-substituents can enhance the biological activity and metabolic stability of the parent indole molecule. Research has indicated that chloro-substituted indoles can act as potent inhibitors of various enzymes and receptors. For instance, derivatives of 5-chloroindole have been investigated for their anticancer properties, targeting signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and BRAF pathways.

The use of this compound allows for the strategic introduction of diverse aryl and heteroaryl moieties at the 2-position of the indole core, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug development programs.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is the cornerstone application for this compound. This reaction involves the coupling of the organoboronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances the stability of the boronic acid and improves its solubility in organic solvents, facilitating smoother reaction profiles.

A general representation of the Suzuki-Miyaura coupling reaction is depicted below:

Suzuki_Miyaura_Reaction reagent1 This compound catalyst Pd Catalyst reagent1->catalyst + reagent2 Ar-X (Aryl Halide) reagent2->catalyst + product 2-Aryl-1-Boc-5,6-dichloro-1H-indole catalyst->product Suzuki-Miyaura Coupling base Base base->catalyst

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While specific experimental data for this compound is not extensively available in the public domain, the following protocols are based on established procedures for Suzuki-Miyaura couplings of analogous indole-2-boronic acids and are expected to be highly applicable. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene)

  • Water (for aqueous conditions)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a clean, dry reaction vessel (e.g., a Schlenk flask), add this compound (1.0 equiv.), the aryl bromide (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-1-Boc-5,6-dichloro-1H-indole.

The following diagram illustrates a typical experimental workflow for this reaction:

Experimental_Workflow start Start reagents Combine Reactants: - Boronic Acid - Aryl Halide - Pd Catalyst - Base start->reagents inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heating Heat and Stir (e.g., 80-110 °C) add_solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup Reaction Complete purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various substituted indole-2-boronic acids with different aryl halides. These examples serve as a guide for the expected outcomes when using this compound.

EntryIndole-2-boronic Acid DerivativeAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Boc-indole-2-boronic acid4-BromotoluenePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001285
21-Boc-5-fluoro-indole-2-boronic acid3-BromoanisolePdCl₂(dppf) (5)Cs₂CO₃DMF901678
31-Boc-indole-2-boronic acid2-ChloropyridinePd₂(dba)₃/SPhos (2)K₃PO₄Toluene/H₂O1102465
41-Boc-5-cyano-indole-2-boronic acid4-IodobenzonitrilePd(PPh₃)₄ (4)Na₂CO₃DME/H₂O851092

Note: The data presented in this table is illustrative and based on literature for analogous compounds. Actual yields may vary depending on the specific substrates and reaction conditions.

Signaling Pathways and Logical Relationships

The products derived from this compound are often designed to interact with specific biological targets. For example, many kinase inhibitors target the ATP-binding site of protein kinases, which are crucial components of cellular signaling pathways. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors developed from this class of compounds.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Ligand Growth Factor Ligand->Receptor Binds Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factor->Cellular_Response Regulates Gene Expression Inhibitor 2-Aryl-5,6-dichloroindole (Kinase Inhibitor) Inhibitor->Kinase_Cascade Inhibits

Caption: A simplified diagram of a kinase signaling pathway and the point of intervention for a potential inhibitor.

Application Notes and Protocols: Deprotection of 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the deprotection of 1-Boc-5,6-dichloro-1H-indole-2-boronic acid to yield 5,6-dichloro-1H-indole-2-boronic acid. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis to mask the reactivity of the indole nitrogen. Its removal is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. However, the deprotection of this specific substrate requires careful consideration due to the presence of the acid-sensitive boronic acid moiety and the electron-withdrawing dichloro substituents on the indole ring. This guide outlines recommended procedures, discusses potential challenges such as protodeboronation, and provides methods for reaction monitoring and product purification.

Chemical Structures

CompoundStructure
This compound (Starting Material)this compound [Image of this compound structure]
5,6-dichloro-1H-indole-2-boronic acid (Product)5,6-dichloro-1H-indole-2-boronic acid structure [Image of 5,6-dichloro-1H-indole-2-boronic acid structure]

Key Considerations for Deprotection

The primary challenge in the deprotection of this compound is the potential for protodeboronation, which is the cleavage of the carbon-boron bond under acidic conditions, leading to the formation of 5,6-dichloro-1H-indole as a byproduct.[1] Heteroaromatic boronic acids, including indole-2-boronic acids, are particularly susceptible to this side reaction.[2] The electron-withdrawing nature of the two chlorine atoms on the indole ring may further influence the stability of the C-B bond. Additionally, N-Boc-indole-2-boronic acid derivatives have been reported to be unstable at elevated temperatures.[3] Therefore, the selection of deprotection conditions must balance the efficient cleavage of the Boc group with the preservation of the boronic acid functionality.

Recommended Deprotection Protocols

Two primary methods using acidic conditions are recommended: one employing trifluoroacetic acid (TFA) and the other using hydrochloric acid (HCl). It is crucial to monitor the reaction progress closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to minimize reaction times and prevent degradation of the product.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a common and often rapid method for Boc deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (10-20 mL per gram of starting material) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (2-5 equivalents) to the stirred solution. The reaction is often complete within 1-3 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid to reduce streaking of the boronic acid). The starting material will have a different Rf value than the product.

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<40 °C) to obtain the crude product.

  • Proceed with purification.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane or Methanol

This method provides an alternative to TFA and may be milder in some cases. A solution of HCl in an organic solvent is typically used.

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane or Methanol (MeOH)

  • Diethyl ether or tert-Butyl methyl ether (MTBE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like dioxane or methanol in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add a solution of 4 M HCl in dioxane or methanol (3-5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C to room temperature, monitoring its progress by TLC or LC-MS. The reaction time can vary from 30 minutes to a few hours.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<40 °C).

  • Proceed with purification.

Data Presentation: Comparison of Deprotection Conditions

ParameterProtocol 1 (TFA/DCM)Protocol 2 (HCl/Dioxane or MeOH)
Acid Trifluoroacetic acid (TFA)Hydrochloric acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane or Methanol (MeOH)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time Typically 1-3 hoursTypically 0.5-4 hours
Work-up Aqueous basic wash (e.g., NaHCO₃)Aqueous basic wash (e.g., NaHCO₃) or precipitation
Key Advantage Fast and efficient for many substrates.Can be milder and avoid trifluoroacetate salts.
Key Disadvantage Potentially harsh, risk of protodeboronation.[1]May be slower, requires handling of HCl solutions.

Experimental Workflow Diagram

Deprotection_Workflow cluster_reaction Reaction Step cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material (this compound) in Anhydrous Solvent cool Cool to 0 °C start->cool add_acid Add Acid (TFA or HCl solution) cool->add_acid react Stir at 0 °C to RT (Monitor by TLC/LC-MS) add_acid->react quench Quench with Aqueous Base (e.g., NaHCO₃) react->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo (<40 °C) wash_dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify

Caption: General workflow for the deprotection of this compound.

Purification of 5,6-dichloro-1H-indole-2-boronic acid

The purification of the final product can be challenging due to the polarity and potential instability of boronic acids.[2] Two common methods are recrystallization and column chromatography.

Recrystallization
  • Dissolve the crude product in a minimum amount of a hot solvent mixture, such as ethyl acetate/hexanes or acetone/water.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

It is important to avoid prolonged heating during recrystallization to prevent decomposition.[3]

Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexanes).

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent. Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can help to reduce tailing of the acidic product on the silica gel.[2]

  • Collect fractions and monitor by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Characterization

The final product, 5,6-dichloro-1H-indole-2-boronic acid, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and the absence of the Boc group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are corrosive and should be handled with care.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

By following these detailed protocols and considering the key challenges, researchers can successfully perform the deprotection of this compound to obtain the desired product for further applications in drug discovery and development.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-Boc-5,6-Dichloro-1H-indole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the multi-step, scale-up synthesis of 1-Boc-5,6-dichloro-1H-indole-2-boronic acid, a key building block in the development of pharmaceuticals and other biologically active molecules.

Introduction

This compound is a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the dichloro-substituted indole core and the boronic acid functionality at the 2-position makes it a valuable synthon for the construction of complex molecular architectures. This document outlines a scalable synthetic route, starting from commercially available precursors, and provides detailed experimental procedures for each key transformation.

The overall synthetic strategy involves a three-step sequence:

  • Synthesis of 5,6-dichloro-1H-indole: Formation of the core indole structure.

  • Boc-protection of 5,6-dichloro-1H-indole: Installation of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen.

  • Directed ortho-metalation and borylation: Lithiation at the C2 position followed by quenching with a borate ester to yield the target boronic acid.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Yields
StepReactionKey ReagentsSolvent(s)Temperature (°C)Typical Scale (moles)Expected Yield (%)
1Synthesis of 5,6-dichloro-1H-indole4,5-dichloro-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA)DMF1200.1 - 0.560-75
2Boc-protection5,6-dichloro-1H-indole, (Boc)₂O, DMAPDichloromethaneRoom Temp.0.1 - 0.590-98
3Lithiation and Borylation1-Boc-5,6-dichloro-1H-indole, LDA, Triisopropyl borateTHF-78 to 00.1 - 0.575-85
Table 2: Physical and Analytical Data of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
5,6-dichloro-1H-indoleC₈H₅Cl₂N186.04Off-white to beige solid115-118
1-Boc-5,6-dichloro-1H-indoleC₁₃H₁₃Cl₂NO₂286.15White to off-white solid95-98
This compoundC₁₃H₁₄BCl₂NO₄330.00White to pale yellow solid110-115 (decomposes)

Experimental Protocols

Step 1: Synthesis of 5,6-dichloro-1H-indole

This procedure is adapted from the Leimgruber-Batcho indole synthesis.[1]

Materials:

  • 4,5-dichloro-2-nitrotoluene

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Dimethylformamide (DMF)

  • Raney Nickel (slurry in water)

  • Hydrazine hydrate

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Enamine Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 4,5-dichloro-2-nitrotoluene (1.0 equiv), DMF-DMA (1.2 equiv), and pyrrolidine (1.2 equiv) in DMF (3-5 mL per gram of nitrotoluene).

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the volatiles.

  • Reductive Cyclization: To the crude enamine residue, add methanol (5-10 mL per gram of starting nitrotoluene).

  • Carefully add a catalytic amount of Raney Nickel slurry.

  • Slowly add hydrazine hydrate (4-5 equiv) dropwise at room temperature. The reaction is exothermic.

  • After the addition is complete, stir the mixture at room temperature for 2-4 hours.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel, and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford 5,6-dichloro-1H-indole as an off-white to beige solid.

Step 2: Boc-protection of 5,6-dichloro-1H-indole

Materials:

  • 5,6-dichloro-1H-indole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 5,6-dichloro-1H-indole (1.0 equiv) and a catalytic amount of DMAP (0.05-0.1 equiv) in dichloromethane (5-10 mL per gram of indole).

  • To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-5,6-dichloro-1H-indole as a white to off-white solid, which is often pure enough for the next step. If necessary, it can be further purified by flash chromatography on silica gel.

Step 3: Synthesis of this compound

Materials:

  • 1-Boc-5,6-dichloro-1H-indole

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Under a nitrogen atmosphere, in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1-Boc-5,6-dichloro-1H-indole (1.0 equiv) in anhydrous THF (10-15 mL per gram of indole).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1-1.2 equiv) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1-2 hours.

  • Borylation: To the reaction mixture, add triisopropyl borate (1.2-1.5 equiv) dropwise at -78 °C.

  • After the addition, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 1-2 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH of the aqueous layer is acidic (pH ~2-3).

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate/hexane.[1] Alternatively, trituration with cold diethyl ether or pentane can be effective. N-Boc-indole-2-boronic acids can be unstable at high temperatures, so prolonged heating during recrystallization should be avoided.[1]

Visualizations

Synthesis_Pathway 4,5-dichloro-2-nitrotoluene 4,5-dichloro-2-nitrotoluene 5,6-dichloro-1H-indole 5,6-dichloro-1H-indole 4,5-dichloro-2-nitrotoluene->5,6-dichloro-1H-indole 1. DMF-DMA, Pyrrolidine 2. Raney Ni, N2H4 1-Boc-5,6-dichloro-1H-indole 1-Boc-5,6-dichloro-1H-indole 5,6-dichloro-1H-indole->1-Boc-5,6-dichloro-1H-indole (Boc)2O, DMAP This compound This compound 1-Boc-5,6-dichloro-1H-indole->this compound 1. LDA, THF, -78°C 2. B(OiPr)3 3. H+

Caption: Overall synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Indole Formation cluster_step2 Step 2: Boc Protection cluster_step3 Step 3: Borylation Enamine Formation Enamine Formation Reductive Cyclization Reductive Cyclization Enamine Formation->Reductive Cyclization Work-up & Purification 1 Work-up & Purification 1 Reductive Cyclization->Work-up & Purification 1 Reaction Setup 2 Reaction Setup 2 Work-up & Purification 1->Reaction Setup 2 Boc Anhydride Addition Boc Anhydride Addition Reaction Setup 2->Boc Anhydride Addition Work-up 2 Work-up 2 Boc Anhydride Addition->Work-up 2 Lithiation Lithiation Work-up 2->Lithiation Borylation Reaction Borylation Reaction Lithiation->Borylation Reaction Quenching & Work-up 3 Quenching & Work-up 3 Borylation Reaction->Quenching & Work-up 3 Final Purification Final Purification Quenching & Work-up 3->Final Purification

References

Application Notes and Protocols for One-Pot Synthesis Involving 1-Boc-5,6-dichloro-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for a one-pot synthesis involving 1-Boc-5,6-dichloro-1H-indole-2-boronic acid. The dichlorinated indole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors. This one-pot protocol, encompassing a Suzuki-Miyaura cross-coupling reaction followed by an in-situ Boc-deprotection, offers an efficient and streamlined approach to synthesizing functionalized 5,6-dichloro-1H-indoles, which are valuable precursors for drug discovery and development.

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] In particular, halogenated indoles have garnered significant attention as they can enhance binding affinities to biological targets through halogen bonding and improve pharmacokinetic properties. Dichlorinated indole derivatives, for instance, are being explored as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[3]

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely utilized in the synthesis of complex organic molecules.[1][4] this compound is a key building block that allows for the introduction of diverse aryl and heteroaryl substituents at the 2-position of the indole core. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings.[4][5]

This application note details a one-pot procedure that first utilizes this compound in a Suzuki-Miyaura coupling reaction, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group in the same pot to yield the NH-free 2-aryl-5,6-dichloro-1H-indole.

Applications

The primary application of this one-pot synthesis is in the generation of diverse libraries of 2-substituted-5,6-dichloro-1H-indoles for biological screening, particularly in the context of kinase inhibitor development. The resulting compounds can serve as scaffolds for further functionalization to optimize potency, selectivity, and pharmacokinetic profiles. The core structure is relevant for targeting a range of kinases implicated in various diseases.[3][4]

Experimental Protocols

Protocol 1: One-Pot Suzuki-Miyaura Coupling and Boc-Deprotection

This protocol describes the coupling of this compound with an aryl halide, followed by the in-situ deprotection of the Boc group.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., 4-bromopyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base for Suzuki coupling (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Acid for deprotection (e.g., HCl in dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

Step 1: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the aryl halide (1.2 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.).

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Stir the reaction mixture at a desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.[1]

Step 2: In-Situ Boc-Deprotection

  • Once the Suzuki coupling is complete, cool the reaction mixture to room temperature.

  • Slowly add a solution of HCl in dioxane (e.g., 4M, 3.0-5.0 eq.) to the reaction mixture.

  • Stir the mixture at room temperature for 1-4 hours, or until deprotection is complete as monitored by TLC or LC-MS.

Step 3: Work-up and Purification

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5,6-dichloro-1H-indole.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling step, based on analogous reactions.[4]

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromopyridinePd(PPh₃)₄ (10)KOAcDioxane1200.75~90
23-BromoquinolinePd(PPh₃)₄ (10)Na₂CO₃ (2M aq.)Dioxane1200.5~85
32-ChloropyrimidinePd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O10012~78
41-Bromo-4-nitrobenzenePd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1108~92

Yields are approximate and based on similar reported reactions. The subsequent deprotection step typically proceeds in high yield.

Visualizations

One-Pot Synthesis Workflow

G cluster_flask One-Pot Reaction Vessel A 1. Suzuki Coupling - this compound - Aryl Halide - Pd Catalyst - Base - Solvent - Heat B Intermediate: 2-Aryl-1-Boc-5,6-dichloro-1H-indole A->B Reaction C 2. In-Situ Deprotection - Add Acid (e.g., HCl in dioxane) B->C Cool and Add Reagent D Final Product: 2-Aryl-5,6-dichloro-1H-indole C->D Reaction E Work-up & Purification D->E

Caption: Workflow for the one-pot Suzuki coupling and Boc-deprotection.

Signaling Pathway Context: Kinase Inhibition

G cluster_cell Cellular Environment ATP ATP Kinase Protein Kinase ATP->Kinase Binds to active site Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling & Cellular Response (e.g., Proliferation) PhosphoSubstrate->Downstream Inhibitor 2-Aryl-5,6-dichloroindole (Synthesized Compound) Inhibitor->Kinase Blocks ATP binding

Caption: Simplified kinase signaling and mechanism of inhibition.

Conclusion

The described one-pot synthesis provides an efficient and practical route for the preparation of 2-aryl-5,6-dichloro-1H-indoles starting from this compound. This methodology is highly valuable for the rapid generation of compound libraries for drug discovery, particularly for the development of novel kinase inhibitors. The protocols and data presented herein serve as a guide for researchers to effectively utilize this building block in their synthetic and medicinal chemistry programs.

References

Troubleshooting & Optimization

preventing deboronation of 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the deboronation of 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem for my experiments with this compound?

A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of using this compound, this leads to the formation of 1-Boc-5,6-dichloro-1H-indole, an inactive byproduct. This reduces the yield of your desired cross-coupling product and complicates the purification process.

Q2: What factors can cause the deboronation of my indole-2-boronic acid?

A2: The stability of arylboronic acids is highly variable and depends on several factors.[1] Key contributors to deboronation include:

  • pH: Both acidic and basic conditions can promote deboronation.[1][2] For many arylboronic acids, the rate of protodeboronation is slowest around pH 5.[3]

  • Temperature: Higher reaction temperatures can accelerate the rate of deboronation.[4]

  • Presence of Water: Water can act as a proton source, facilitating the removal of the boronic acid group.[4]

  • Reaction Time: Longer exposure to harsh reaction conditions increases the likelihood of deboronation.

  • Substituents on the Aromatic Ring: Electron-withdrawing groups, like the chloro substituents on your indole, can influence the rate of deboronation.[1]

Q3: Is the N-Boc protecting group on my indole stable?

A3: The tert-butoxycarbonyl (Boc) group generally enhances the stability of the indole-2-boronic acid.[5][6] However, N-Boc protected indoles can be less stable than typical Boc-protected amines and may be cleaved under even mildly acidic or basic conditions, or at elevated temperatures.[7] The lone pair of the indole nitrogen is involved in the aromatic system, which can affect the stability of the adjacent Boc group.[7]

Q4: Can I store this compound under normal laboratory conditions?

A4: Arylboronic acids are generally solids that are stable to air and moisture.[8] However, for long-term stability and to prevent gradual decomposition, it is recommended to store this compound at a low temperature (e.g., -20°C), in a tightly sealed container, and protected from light.[9] Boronic acids can also form cyclic anhydrides called boroxines, so it's important to handle them in a dry environment.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Problem Potential Cause Recommended Solution
Low yield of cross-coupled product and significant formation of 1-Boc-5,6-dichloro-1H-indole. Deboronation of the starting material.See the detailed experimental protocols below for preventing deboronation. Key strategies include using milder bases, anhydrous conditions, and lower reaction temperatures.
Formation of unprotected 5,6-dichloro-1H-indole-2-boronic acid or 5,6-dichloro-1H-indole. Cleavage of the N-Boc protecting group.Avoid strong acids and bases. If basic conditions are required, use milder inorganic bases like K₃PO₄ or Cs₂CO₃. Avoid elevated temperatures for prolonged periods.
Inconsistent reaction results. Degradation of the boronic acid during storage.Store the boronic acid at low temperature (-20°C) in a desiccator. Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.
Reaction fails to go to completion. Inefficient catalytic system allowing for competing deboronation.Increase the catalyst loading or use a more active palladium catalyst and ligand system to accelerate the desired cross-coupling reaction over the deboronation side reaction.[4]

Experimental Protocols to Minimize Deboronation

Protocol 1: Modified Suzuki-Miyaura Coupling Conditions

This protocol is designed to minimize deboronation by using a milder base and anhydrous conditions.

Materials:

  • This compound

  • Aryl halide partner

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Anhydrous base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF)

  • Anhydrous reaction vessel (e.g., oven-dried Schlenk flask)

Procedure:

  • Preparation: Dry all glassware in an oven at >120°C overnight and cool under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Addition: To the reaction vessel, add the aryl halide (1.0 eq.), the anhydrous base (2.0-3.0 eq.), and the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes or by using a freeze-pump-thaw method.

  • Boronic Acid Addition: Add the this compound (1.1-1.5 eq.) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the lowest temperature that allows for efficient reaction (start with 60-80°C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, filter through a pad of celite, and proceed with standard aqueous work-up and purification.

Protocol 2: Conversion to a More Stable Boronate Ester

For particularly challenging substrates or reactions requiring harsher conditions, converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can prevent deboronation.[1][8]

Example: Preparation of the Pinacol Ester

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and pinacol (1.1 eq.) in an anhydrous solvent like THF or Dichloromethane.

  • Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by NMR or LC-MS for the disappearance of the starting material.

  • Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent cross-coupling reaction under the conditions described in Protocol 1.

Data Summary

Parameter Condition Effect on Deboronation Reference
Base Strength Strong (e.g., NaOH, KOH) vs. Mild (e.g., K₃PO₄, Cs₂CO₃)Strong bases significantly increase the rate of deboronation.[4]
Temperature High (>100°C) vs. Low (60-80°C)Higher temperatures accelerate deboronation.[4]
Solvent Protic (e.g., water, alcohols) vs. Aprotic (e.g., Dioxane, THF)Protic solvents can act as a proton source, promoting deboronation.[4]
Atmosphere Air vs. Inert (Ar, N₂)While not the primary factor, an inert atmosphere is good practice to prevent degradation of the catalyst and other reagents.

Visual Guides

Deboron_Troubleshooting Start Low Yield of Desired Product Check_Deboron Significant Deboronated Byproduct Observed? Start->Check_Deboron Implement_Solutions Implement Strategies to Prevent Deboronation Check_Deboron->Implement_Solutions Yes Optimize_Catalyst Optimize Catalytic System Check_Deboron->Optimize_Catalyst No Success Improved Yield Implement_Solutions->Success Optimize_Catalyst->Success

Caption: A troubleshooting workflow for addressing low reaction yields.

Deboron_Prevention_Workflow cluster_conditions Reaction Conditions cluster_reagents Reagent Stability Base Use Milder Base (K₃PO₄, Cs₂CO₃) End Minimized Deboronation Base->End Temp Lower Reaction Temperature (60-80°C) Temp->End Solvent Use Anhydrous Solvent Solvent->End Protect Convert to Pinacol or MIDA Ester Protect->End Store Proper Storage (-20°C, Dry) Store->End Start Starting Suzuki-Miyaura Coupling Reaction Start->Base Start->Temp Start->Solvent Start->Protect Start->Store

Caption: Key strategies for preventing deboronation in cross-coupling reactions.

References

Technical Support Center: Suzuki-Miyaura Couplings of 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 1-Boc-5,6-dichloro-1H-indole-2-boronic acid. Catalyst poisoning and other side reactions can present significant challenges, impacting reaction efficiency and yield. This guide offers insights into identifying and mitigating these common issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or has failed completely. What are the most probable causes?

Low yields or reaction failure in Suzuki-Miyaura couplings with this substrate are often linked to several factors:

  • Catalyst Deactivation (Poisoning): The palladium catalyst is highly susceptible to poisoning by various impurities that may be present in the reactants, solvents, or reaction atmosphere. Common poisons include sulfur compounds, excess halide ions, and certain nitrogen-containing heterocycles.[1][2][3]

  • Protodeboronation: This is a significant side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom, particularly under basic conditions.[4] This consumes the starting material and reduces the yield of the desired product.

  • Homocoupling: The boronic acid can couple with itself to form a dimer, which is a common byproduct.[5]

  • Decomposition of the Starting Material or Product: The stability of the Boc-protecting group under the chosen reaction conditions (base, temperature) should be considered. Cleavage of the Boc group can expose the indole NH, which may interact with the catalyst.[6]

Q2: What are the typical catalyst poisons I should be cautious of in my reaction?

Palladium catalysts are sensitive to a variety of substances that can inhibit or completely stop their catalytic activity. Key poisons to be aware of include:

  • Sulfur Compounds: Thiols, sulfides, and other sulfur-containing functional groups can irreversibly bind to the palladium center, rendering it inactive.[3][4][7] These can be introduced as impurities in reagents or solvents.

  • Nitrogen-Containing Heterocycles: While the indole nitrogen is protected by the Boc group, other nitrogen-containing heterocycles, if present as impurities or as coupling partners, can coordinate to the palladium and inhibit catalysis.[2][8]

  • Excess Halides and Cyanide: High concentrations of halide ions or the presence of cyanide can lead to the formation of inactive palladium complexes.[2][9]

  • Water and Oxygen: While some water is often beneficial for the Suzuki-Miyaura reaction, excessive amounts or the presence of oxygen can lead to catalyst oxidation and deactivation.[10]

Q3: Can the dichloro-substituents on the indole ring affect the reaction?

Yes, the 5,6-dichloro substitution pattern can influence the electronic properties of the indole ring system. This can affect the rates of oxidative addition and reductive elimination in the catalytic cycle. However, catalyst poisoning and side reactions involving the boronic acid are generally more common culprits for poor reaction outcomes.

Q4: Is the Boc-protecting group completely stable during the reaction?

While the Boc (tert-butyloxycarbonyl) group is a robust protecting group, it can be susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures. If the Boc group is cleaved, the resulting free NH on the indole can interact with the palladium catalyst, potentially leading to inhibition.[6] It is crucial to select a base and reaction temperature that are compatible with the stability of the Boc group.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki-Miyaura coupling of this compound.

Problem 1: The reaction shows little to no conversion of starting materials.

  • Possible Cause: Catalyst poisoning.

    • Solution:

      • Ensure all reagents and solvents are of high purity and free from sulfur-containing impurities.[4][7]

      • Thoroughly degas the reaction mixture to remove oxygen.

      • Consider using a more robust catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are more resistant to poisoning.[4][11]

  • Possible Cause: Inactive catalyst.

    • Solution:

      • Use a fresh batch of palladium catalyst. Pd(0) sources can oxidize over time. If using a Pd(II) precatalyst, ensure the in-situ reduction to Pd(0) is efficient under your reaction conditions.[12]

      • Ensure the chosen ligand is appropriate and used in the correct ratio to the palladium source.

  • Possible Cause: Incorrect base or solvent.

    • Solution:

      • The choice of base is critical. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are often preferred to minimize protodeboronation and Boc-group cleavage.[13]

      • Ensure the solvent system (e.g., dioxane/water, toluene/water) is appropriate for the chosen base and substrates.

Problem 2: The reaction starts but stalls, leaving a significant amount of starting material.

  • Possible Cause: Progressive catalyst deactivation.

    • Solution:

      • This suggests a slow-acting poison is present in one of the reactants. Purify the starting materials.

      • Consider a "slow-release" strategy for the boronic acid, adding it portion-wise or via a syringe pump over several hours to maintain a low concentration of any potential poisoning impurity.[4]

  • Possible Cause: Protodeboronation of the boronic acid.

    • Solution:

      • Minimize the reaction time and temperature.

      • Use a milder base.

      • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.[12][14]

Problem 3: Significant formation of a homocoupled dimer of the boronic acid is observed.

  • Possible Cause: Presence of oxygen.

    • Solution:

      • Rigorous degassing of the reaction mixture is crucial. Employing freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period can be effective.

  • Possible Cause: Suboptimal catalyst or reaction conditions.

    • Solution:

      • Screen different palladium catalysts and ligands. Some catalyst systems are more prone to promoting homocoupling than others.

      • Adjust the stoichiometry of the reactants.

Quantitative Data Summary

Table 1: Impact of Common Catalyst Poisons on Suzuki-Miyaura Coupling

Poison TypeExampleEffect on CatalystConsequence
Sulfur CompoundsThiols, SulfidesStrong coordination to Pd centerSevere to complete deactivation
Nitrogen HeterocyclesPyridine, ImidazoleCoordination to Pd, inhibiting substrate bindingReduced reaction rate, potential for complete inhibition
Excess HalidesHigh [Cl⁻], [Br⁻]Formation of inactive palladate complexesDecreased catalytic activity
OxidantsOxygenOxidation of Pd(0) to inactive Pd(II)Catalyst deactivation

Table 2: General Effect of Ligand and Base Selection on Reaction Outcome

Ligand TypeExamplesGeneral CharacteristicsRecommended for
Bulky, Electron-Rich PhosphinesXPhos, SPhos, RuPhosPromote oxidative addition and reductive elimination, resistant to deactivationChallenging couplings, sterically hindered substrates
N-Heterocyclic Carbenes (NHCs)IPr, SIMesStrong σ-donors, form stable complexes with PdHigh-turnover catalysis, increased catalyst stability
Aqueous Soluble PhosphinesTPPTSUseful for biphasic catalysisEase of product/catalyst separation
BaseStrengthCommon Applications/Considerations
K₃PO₄StrongOften effective, but can promote protodeboronation.
K₂CO₃, Cs₂CO₃ModerateGenerally a good starting point, balances reactivity with minimizing side reactions.
Organic Bases (e.g., Et₃N)WeakCan be effective in some systems, often with boronate esters.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific coupling partners.

Materials:

  • This compound

  • Aryl halide (coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent system via cannula or syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar_prime Ar-Pd(II)-Ar' transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Poisoning cluster_cycle Catalytic Cycle cluster_poisons Poisoning Agents pd0 Active Pd(0) Catalyst pdi Pd(II) Intermediate pd0->pdi Oxidative Addition inactive_pd_s Inactive Pd-S Complex pd0->inactive_pd_s Irreversible Binding inactive_pd_n Inactive Pd-N Complex pd0->inactive_pd_n Coordination pdi->pd0 Reductive Elimination inactive_pdx4 Inactive [PdX₄]²⁻ Complex pdi->inactive_pdx4 Complexation sulfur Sulfur Compounds (R-S-R, R-SH) sulfur->inactive_pd_s nitrogen N-Heterocycles nitrogen->inactive_pd_n halides Excess Halides (X⁻) halides->inactive_pdx4

Caption: Common pathways for palladium catalyst poisoning in cross-coupling reactions.

Troubleshooting_Workflow start Low/No Yield in Coupling Reaction check_catalyst Is the catalyst active and properly degassed? start->check_catalyst check_reagents Are reagents pure (no sulfur, etc.)? check_catalyst->check_reagents Yes use_new_catalyst Use fresh catalyst and ensure rigorous degassing. check_catalyst->use_new_catalyst No check_conditions Are base, solvent, and temperature appropriate? check_reagents->check_conditions Yes purify_reagents Purify starting materials. Consider boronate ester. check_reagents->purify_reagents No optimize_conditions Screen bases (e.g., K₂CO₃), solvents, and temperature. check_conditions->optimize_conditions No success Successful Reaction check_conditions->success Yes use_new_catalyst->check_reagents purify_reagents->check_conditions use_robust_ligand Consider robust ligands (e.g., XPhos, SPhos). optimize_conditions->use_robust_ligand use_robust_ligand->success

Caption: A workflow for troubleshooting Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Purification of Products from 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 1-Boc-5,6-dichloro-1H-indole-2-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in Suzuki-Miyaura reactions with this compound?

A1: Common impurities include unreacted starting materials (the boronic acid and your coupling partner), homocoupled byproducts of both the boronic acid and the coupling partner, and products of protodeboronation where the boronic acid group is replaced by a hydrogen atom.[1][2] Additionally, residual palladium catalyst and inorganic salts from the basic reaction conditions are often present.

Q2: My reaction mixture is a complex mess. Where do I start with purification?

A2: A typical first step is an aqueous workup to remove inorganic salts and water-soluble impurities. This usually involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water or a mild aqueous acid/base solution. Following the workup, flash column chromatography on silica gel is the most common method for separating the desired product from organic-soluble impurities.

Q3: Is the N-Boc protecting group stable during purification?

A3: The N-Boc group is generally stable under neutral and basic conditions. However, it is sensitive to strong acids.[3] Care should be taken to avoid highly acidic conditions during workup and chromatography. If acidic eluents are necessary for chromatography, the exposure time should be minimized, and fractions should be neutralized promptly if the product is to be stored with the Boc group intact.

Q4: I am having trouble separating my product from a closely-eluting impurity by flash chromatography. What can I do?

A4: If you are struggling with co-elution, consider changing the solvent system to alter the selectivity. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene-based system can change the elution order. If chromatography fails, recrystallization is an excellent alternative for obtaining highly pure material, provided a suitable solvent or solvent system can be found.

Q5: What are some good starting points for developing a recrystallization protocol for my 2-substituted-1-Boc-5,6-dichloroindole product?

A5: For indole derivatives, common recrystallization solvents include ethanol, methanol, isopropanol, ethyl acetate, and mixtures of these with hexanes or water.[4] A good starting point is to dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature. Allowing the solution to cool slowly should induce crystallization.

Troubleshooting Guides

Problem 1: Low Yield After Flash Chromatography
Possible Cause Troubleshooting Steps
Product is still in the aqueous layer after workup. Check the pH of the aqueous layer. If your product has basic or acidic functionality, it may be soluble in the aqueous phase. Adjust the pH to neutralize the product and re-extract with an organic solvent.
Product is adsorbing irreversibly to the silica gel. Some nitrogen-containing compounds can strongly adsorb to acidic silica gel. Try pre-treating the silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%) to neutralize active sites. Alternatively, use a different stationary phase like alumina.
The N-Boc group was cleaved during purification. If you used acidic conditions, the Boc group may have been removed. Analyze your fractions by TLC or LC-MS to check for the deprotected product, which will have a different polarity. In the future, avoid strong acids during workup and chromatography.
Product is volatile and was lost during solvent removal. If your product has a low molecular weight, use caution when removing the solvent under reduced pressure. Avoid excessive heating of the rotovap bath and do not leave the product under high vacuum for extended periods.
Problem 2: Product is Contaminated with Palladium Residue
Possible Cause Troubleshooting Steps
Palladium catalyst is soluble in the organic phase. After the initial workup, you can try washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide to scavenge the palladium. Alternatively, passing the organic solution through a pad of celite or a specialized palladium scavenger resin can be effective.
Palladium has precipitated as palladium black. Palladium black can often be removed by filtering the reaction mixture through a pad of celite before proceeding with the aqueous workup.
Problem 3: Recrystallization Fails or Gives Poor Recovery
Possible Cause Troubleshooting Steps
Product is too soluble in the chosen solvent. If the product remains in solution even after cooling, the solvent is too good. Try a less polar solvent or a solvent mixture.
Product "oils out" instead of crystallizing. This often happens when the solution is supersaturated or cools too quickly. Try cooling the solution more slowly or adding a seed crystal. Using a solvent mixture where the product is less soluble can also help.
Insoluble impurities are present. If you observe insoluble material in the hot solution, perform a hot filtration to remove these impurities before allowing the solution to cool and crystallize.

Experimental Protocols

General Protocol for Aqueous Workup and Extraction
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Wash the organic layer sequentially with:

    • Water (to remove inorganic salts).

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) if the reaction was acidic.

    • Brine (saturated aqueous NaCl) to aid in phase separation.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

General Protocol for Flash Column Chromatography
  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexanes).

  • Pack the column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, which is then dry-loaded onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes).

  • Collect fractions and analyze them by thin-layer chromatography (TLC) or another appropriate method.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 1: Example Solvent Systems for Flash Chromatography of 2-Aryl-1-Boc-5,6-dichloroindoles

Product Polarity Example Solvent System (Gradient) Notes
Low to MediumHexanes / Ethyl Acetate (0% to 50% EtOAc)A good starting point for many Suzuki products.
Medium to HighDichloromethane / Methanol (0% to 10% MeOH)Useful for more polar products.
AlternativeToluene / Acetone (0% to 40% Acetone)Can provide different selectivity compared to ester-based systems.

Note: These are representative examples. The optimal solvent system must be determined empirically for each specific compound.

Visualizations

experimental_workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc/Water) start->workup extraction Dry and Concentrate Organic Phase workup->extraction chromatography Flash Column Chromatography (e.g., Silica Gel, Hex/EtOAc) extraction->chromatography fractions Analyze Fractions (TLC/LC-MS) chromatography->fractions pure_product Combine Pure Fractions and Concentrate fractions->pure_product recrystallization Recrystallization (Optional, for high purity) pure_product->recrystallization Impure? final_product Pure Product pure_product->final_product Pure recrystallization->final_product Yes

Caption: General workflow for the purification of products from this compound reactions.

troubleshooting_logic start Purification Outcome Unsatisfactory check_yield Is the yield low? start->check_yield check_purity Is the product impure? start->check_purity check_yield->check_purity No yield_workup Check workup procedure (pH, extractions) check_yield->yield_workup Yes purity_pd Palladium contamination? (Use scavenger) check_purity->purity_pd Yes yield_adsorption Product stuck on column? (Add TEA, change stationary phase) yield_workup->yield_adsorption yield_boc Boc group cleaved? (Avoid acid) yield_adsorption->yield_boc purity_homocoupling Homocoupled impurities? (Optimize reaction conditions) purity_pd->purity_homocoupling purity_starting_material Unreacted starting material? (Drive reaction to completion) purity_homocoupling->purity_starting_material purity_chromatography Co-eluting impurity? (Change solvent system, try recrystallization) purity_starting_material->purity_chromatography

Caption: A logical troubleshooting guide for common purification issues.

References

managing steric hindrance with 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Boc-5,6-dichloro-1H-indole-2-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this sterically hindered reagent in their experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki-Miyaura cross-coupling reactions?

A1: The primary challenges stem from the steric hindrance around the boronic acid moiety. The bulky tert-Butoxycarbonyl (Boc) protecting group at the N-1 position and the chloro substituents at the C-5 and C-6 positions can impede the approach of the palladium catalyst and the coupling partner. This can lead to low reaction yields, slow reaction rates, and in some cases, complete reaction failure. Careful selection of the catalyst, ligand, and reaction conditions is crucial to overcome these steric barriers.

Q2: How does the Boc protecting group influence the reactivity of the indole-2-boronic acid?

A2: The Boc group is a bulky protecting group that significantly increases steric hindrance at the C-2 position of the indole ring. While it effectively protects the indole nitrogen, its size can interfere with the oxidative addition and transmetalation steps of the Suzuki-Miyaura catalytic cycle. However, the Boc group can also influence the electronic properties of the indole ring, which may have an effect on the reaction's success.

Q3: Can the dichloro substitution at the 5 and 6 positions affect the reaction outcome?

A3: Yes, the dichloro substitution pattern can influence the electronic nature of the indole ring. The electron-withdrawing nature of the chlorine atoms can modulate the reactivity of the boronic acid. While this electronic effect can sometimes be beneficial, it is the steric hindrance from the overall substitution pattern that is the more dominant challenge to address.

Q4: Are there any stability concerns with this compound?

A4: Like many boronic acids, this compound can be prone to protodeboronation, especially under harsh acidic or basic conditions, or upon prolonged exposure to moisture. It is recommended to store the compound under an inert atmosphere and to use anhydrous solvents for reactions.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki-Miyaura cross-coupling reactions with this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Catalyst Inactivity: The palladium catalyst may be deactivated or not suitable for sterically hindered substrates. 2. Inappropriate Ligand: The ligand may not be bulky or electron-rich enough to promote the reaction. 3. Poor Base Selection: The base may not be effective in promoting transmetalation. 4. Oxygen Contamination: Presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.1. Use a pre-catalyst such as a palladacycle or a combination of a Pd(0) or Pd(II) source with a suitable ligand. Consider using higher catalyst loading (e.g., 2-5 mol%). 2. Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands can also be effective. 3. Use a stronger, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. 4. Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (Argon or Nitrogen).
Incomplete Reaction 1. Insufficient Reaction Time or Temperature: Sterically hindered couplings often require more forcing conditions. 2. Low Reagent Concentration: Dilute conditions may slow down the reaction rate.1. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. 2. Increase the concentration of the reactants, typically in the range of 0.1 M to 0.5 M with respect to the limiting reagent.
Formation of Homocoupled Byproducts 1. Oxygen in the Reaction Mixture: This is a common cause of boronic acid homocoupling. 2. Inefficient Transmetalation: If the transmetalation step is slow, side reactions like homocoupling can become more prevalent.1. Ensure rigorous degassing of solvents and maintenance of an inert atmosphere throughout the reaction. 2. Optimize the base and solvent system to facilitate the transmetalation step. A combination of a strong base and a suitable solvent mixture (e.g., dioxane/water) is often effective.
Protodeboronation (Loss of Boronic Acid Group) 1. Presence of Protic Impurities: Water or other protic solvents can lead to the cleavage of the C-B bond. 2. Unstable Boronic Acid: The inherent stability of the boronic acid may be a factor.1. Use anhydrous solvents and reagents. 2. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.

Data Presentation: Catalyst and Ligand Performance in Analogous Systems

While specific data for this compound is limited in the literature, the following table summarizes the performance of various catalyst/ligand systems in the Suzuki-Miyaura coupling of other substituted chloroindoles and indole boronic acids, which can serve as a starting point for optimization.[1]

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O1001556
Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O1001552
Pd₂(dba)₃RuPhosK₃PO₄Dioxane/H₂O1001540
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001569
SPhos Pd G2SPhosK₃PO₄Dioxane/H₂O1001580

Data adapted from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles, which serves as a relevant model.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., SPhos Pd G2, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)-R(L)2 Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Boronic_Acid R-B(OH)2 + Base Boronic_Acid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Check Catalyst and Ligand (Bulky Phosphines/NHCs) Start->Check_Catalyst Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Start->Check_Atmosphere Check_Base Optimize Base (K3PO4, Cs2CO3) Start->Check_Base Check_Conditions Adjust Reaction Conditions (Temp, Time, Conc.) Check_Catalyst->Check_Conditions Check_Atmosphere->Check_Conditions Check_Base->Check_Conditions Success Improved Yield Check_Conditions->Success

Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

References

solvent effects on 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-5,6-dichloro-1H-indole-2-boronic acid. The information focuses on the impact of solvent choice on the reactivity of this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: this compound is a versatile building block primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of carbon-carbon bonds, allowing for the synthesis of complex indole derivatives. The indole scaffold is a significant structure in medicinal chemistry, and this particular boronic acid is valuable for creating novel compounds for drug discovery, particularly in oncology and endocrinology. The Boc (tert-butyloxycarbonyl) protecting group enhances the compound's stability and solubility in organic solvents.

Q2: How does the choice of solvent affect the stability of this compound?

A2: Boronic acids can be susceptible to degradation, particularly through protodeboronation (replacement of the boronic acid group with a hydrogen atom). The choice of solvent plays a critical role in this process. Protic solvents, especially in the presence of a strong base, can facilitate protodeboronation. Anhydrous conditions can help minimize this side reaction. Additionally, some ethereal solvents can form peroxides upon storage, which can lead to oxidation of the boronic acid. It is recommended to use freshly distilled or inhibitor-free solvents for optimal results.

Q3: What are the key factors to consider when selecting a solvent for a Suzuki-Miyaura coupling reaction with this boronic acid?

A3: The choice of solvent is crucial for a successful Suzuki-Miyaura coupling reaction and depends on several factors:

  • Solubility of Reactants: The solvent system must be able to dissolve the boronic acid, the coupling partner (e.g., an aryl halide), and the catalyst to a sufficient extent.

  • Reaction Temperature: The solvent's boiling point should be appropriate for the desired reaction temperature, which is often in the range of 80-120 °C.[1]

  • Base and Catalyst Compatibility: The solvent should be compatible with the chosen base and palladium catalyst system.

  • Side Reactions: As mentioned, the solvent can influence side reactions. For instance, aqueous conditions can sometimes promote protodeboronation, while certain polar aprotic solvents might affect catalyst stability or reaction selectivity.[2]

Commonly used solvent systems include mixtures of an organic solvent with water, such as 1,4-dioxane/H₂O, or anhydrous polar aprotic solvents like DMF or toluene.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Poor Solubility of Reactants Ensure all reactants, particularly the boronic acid and the aryl halide, are soluble in the chosen solvent system at the reaction temperature. Consider switching to a different solvent or a co-solvent system. For example, if using a nonpolar solvent like toluene, adding a co-solvent like ethanol or using a biphasic system with vigorous stirring might improve solubility and reaction rates.
Inactive Catalyst The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture. Ensure the catalyst is fresh and handled under an inert atmosphere (e.g., nitrogen or argon). If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.
Inappropriate Solvent Choice The polarity of the solvent can significantly impact the reaction. For electron-deficient boronic acids like this compound, a polar aprotic solvent or a mixture with water is often effective. Experiment with different solvent systems such as 1,4-dioxane/H₂O, DMF, or THF/H₂O.[3]
Incorrect Base The choice of base is critical and often linked to the solvent. Ensure the base is strong enough to facilitate transmetalation but not so strong as to cause degradation of starting materials. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1]
Issue 2: Significant Formation of Side Products
Side Product Potential Cause Troubleshooting Step
Protodeboronation Product (Indole without the boronic acid group) This is often caused by the presence of water and a strong base.Consider switching to anhydrous conditions. If an aqueous system is necessary, a milder base such as KF might be beneficial.[4]
Homocoupling Product (Dimer of the boronic acid) This can be caused by the presence of oxygen, which can lead to oxidative homocoupling.Thoroughly degas the solvent and ensure the reaction is run under a strict inert atmosphere. Using a fresh, active catalyst can also minimize this side reaction.[3]

Data Presentation

The following table summarizes the general effects of different solvent systems on Suzuki-Miyaura coupling reactions involving indole boronic acids. Note that optimal conditions can be substrate-dependent.

Solvent SystemTypical Ratio (v/v)General ObservationsPotential Issues
1,4-Dioxane / H₂O4:1 to 10:1Widely used and often provides good yields for a variety of substrates. The presence of water can aid in the dissolution of the base.[1]Can promote protodeboronation, especially with prolonged reaction times or high temperatures.
Toluene / H₂O / EthanolVariousA common biphasic system that can be effective for less polar substrates. Ethanol can act as a phase-transfer agent.Requires vigorous stirring to ensure adequate mixing of the phases.
Tetrahydrofuran (THF) / H₂O2:1 to 5:1Another common mixed aqueous system. THF is a good solvent for many organic compounds.Lower boiling point may limit the achievable reaction temperature.
N,N-Dimethylformamide (DMF)AnhydrousA polar aprotic solvent that can be effective for challenging couplings due to its high boiling point and good solvating properties.Can be difficult to remove completely during workup. Can also lead to decomposition of some sensitive substrates at high temperatures.
Acetonitrile / H₂O4:1A mild and effective system for some Suzuki couplings, particularly with hydrophilic substrates.[5]May not be suitable for all substrates due to solubility limitations.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base B Inert Atmosphere: Evacuate & Backfill (3x) A->B Seal Vessel C Add Degassed Solvent B->C D Heat & Stir (e.g., 80-110 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool to RT E->F Reaction Complete G Extraction F->G H Drying & Concentration G->H I Purification (Column Chromatography) H->I J J I->J Isolated Product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Solvent_Selection_Logic Start Start: Solvent Selection Q1 Is protodeboronation a major concern? Start->Q1 A1_Yes Consider Anhydrous Solvents (e.g., DMF, Toluene) Q1->A1_Yes Yes A1_No Aqueous Mixtures are suitable (e.g., Dioxane/H2O, THF/H2O) Q1->A1_No No Q2 Are reactants poorly soluble in common solvents? A1_Yes->Q2 A1_No->Q2 A2_Yes Consider high-boiling polar aprotic solvents (e.g., DMF) or a co-solvent system Q2->A2_Yes Yes A2_No Standard solvents like Dioxane/H2O are a good starting point Q2->A2_No No End Optimized Solvent System A2_Yes->End A2_No->End

Caption: Logic diagram for solvent selection in Suzuki-Miyaura coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Halogenated Indole Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization is crucial for the development of new therapeutics. Halogenated indoles are versatile precursors, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a cornerstone for creating carbon-carbon bonds. The choice of halogen (Iodo, Bromo, or Chloro) on the indole ring is a critical decision that directly impacts the molecule's reactivity, dictating the necessary reaction conditions and influencing overall synthetic efficiency.

This guide provides an objective comparison of the reactivity of chloro-, bromo-, and iodo-substituted indole boronic acids, supported by established chemical principles and representative experimental data.

The Decisive Role of the Carbon-Halogen Bond

In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the halo-indole to the palladium(0) catalyst. The efficiency of this step is inversely related to the strength of the carbon-halogen (C-X) bond. The established trend for C-X bond dissociation energy is C-Cl > C-Br > C-I.

Consequently, the reactivity of halogenated indoles in these coupling reactions follows the inverse order: Iodo > Bromo > Chloro .[1][2] Iodo-indoles, possessing the weakest carbon-halogen bond, react under the mildest conditions, while chloro-indoles require more forcing conditions, including more active catalysts, stronger bases, and higher temperatures, to achieve comparable results.[1]

reactivity Decreasing Reactivity → iodo Indole-I bromo Indole-Br iodo->bromo Weaker C-X Bond Milder Conditions chloro Indole-Cl bromo->chloro Stronger C-X Bond Forcing Conditions

Figure 1: Halogenated Indole Reactivity Trend
Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. The differing reactivity of halogenated indoles necessitates distinct optimization strategies for this transformation. The following table summarizes typical conditions and outcomes.

FeatureIodo-Indole DerivativesBromo-Indole DerivativesChloro-Indole Derivatives
Relative Reactivity HighestIntermediateLowest
Typical Catalyst Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)More active catalysts required (e.g., Pd(OAc)₂/SPhos)[1]
Catalyst Loading Low (e.g., 1-3 mol%)Moderate (e.g., 2-5 mol%)Higher (e.g., 2-5 mol%) and requires specialized ligands
Typical Base Mild bases (e.g., K₂CO₃, Na₂CO₃)[3]Mild to strong bases (e.g., K₂CO₃, K₃PO₄)[1]Strong bases required (e.g., K₃PO₄, Cs₂CO₃)[1][4]
Reaction Temperature Room Temperature to 80 °C80 - 110 °C[1]> 100 °C, often requiring microwave heating[1][3]
General Observation High yields under very mild conditions. Ideal for sensitive substrates.Reliable and robust coupling. The most common choice balancing cost and reactivity.[1]More challenging substrate requiring careful optimization. Often results in lower yields or incomplete conversion.[1][5]

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a halo-indole with an arylboronic acid. This protocol should be adapted based on the specific halogenated indole used, as detailed in the notes.

Protocol: Suzuki-Miyaura Coupling of a 5-Haloindole

Materials:

  • 5-Haloindole (Iodo, Bromo, or Chloro) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)[3]

  • Palladium Catalyst (see table above) (2-3 mol%)[1][3]

  • Base (see table above) (2.0 mmol, 2.0 equiv)[1][3]

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or DME) (5 mL)[1][3]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 5-haloindole, arylboronic acid, palladium catalyst, and base.[3]

  • Inert Atmosphere: Seal the vessel. Evacuate and backfill the vessel with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[1][3]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[1]

  • Reaction: Heat the reaction mixture to the appropriate temperature (see table above) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.[3]

Adaptation Notes:

  • For 5-Iodoindole : Start with milder conditions, such as Pd(PPh₃)₄ as the catalyst, K₂CO₃ as the base, and a temperature of 80 °C.

  • For 5-Bromoindole : Pd(dppf)Cl₂ with K₂CO₃ at 90-100 °C is a reliable starting point.[3]

  • For 5-Chloroindole : More forcing conditions are necessary. Use a catalyst system like Pd(OAc)₂ with a specialized ligand such as SPhos, a strong base like K₃PO₄, and temperatures exceeding 100 °C.[1][4]

cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Isolation reagents Combine Halo-Indole, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Target Temperature solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Cool, Dilute & Wash (EtOAc, H₂O, Brine) monitor->workup Reaction Complete isolate Dry, Concentrate & Purify (Chromatography) workup->isolate

Figure 2: General Experimental Workflow

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The reactivity differences are best understood by examining the catalytic cycle. The initial oxidative addition of the halo-indole (Ar-X) to the Pd(0) catalyst is the critical, halogen-dependent step. The weaker C-I bond allows for rapid formation of the Ar-Pd(II)-X complex, initiating the cycle efficiently. Conversely, the stronger C-Cl bond makes this step more energetically demanding, slowing the entire catalytic process and requiring more robust conditions to proceed.

G pd0 Pd(0)L₂ pdx Ar-Pd(II)L₂-X pd0->pdx Oxidative Addition (Ar-X) RATE DETERMINING (I > Br > Cl) pdr Ar-Pd(II)L₂-R pdx->pdr Transmetalation (R-B(OH)₂ + Base) pdr->pd0 Reductive Elimination product Ar-R

Figure 3: Suzuki-Miyaura Catalytic Cycle

References

A Comparative Guide to Substituted Indole Synthesis: An Analysis of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the synthesis of substituted indoles is a foundational element in the discovery of novel therapeutic agents. The indole scaffold is a privileged structure present in a vast array of biologically active compounds. The selection of an appropriate synthetic route is therefore a critical decision, directly impacting yield, purity, and scalability. This guide presents an objective comparison of several prominent methods for substituted indole synthesis, supported by experimental data and detailed protocols to inform laboratory practice.

Comparative Yield Analysis

The efficiency of an indole synthesis is paramount. The following table summarizes the reported yields for various classical and modern methods for the synthesis of substituted indoles. It is important to note that yields are highly dependent on the specific substrates and reaction conditions employed.

Synthesis MethodStarting MaterialsTypical Substituent PatternReported Yield (%)
Fischer Indole Synthesis Phenylhydrazine, Aldehyde/Ketone2- and/or 3-substituted72-86% (for 2-phenylindole)[1]
Leimgruber-Batcho Indole Synthesis o-Nitrotoluene, Formamide acetalUnsubstituted or substituted70-95%[2]
Bartoli Indole Synthesis o-Substituted nitroarene, Vinyl Grignard reagent7-substituted40-80%[3]
Larock Indole Synthesis o-Haloaniline, Internal alkyne2,3-disubstituted>80%[4]
Hemetsberger Indole Synthesis 3-Aryl-2-azido-propenoic esterIndole-2-carboxylic ester>70%[5]
Bischler-Möhlau Indole Synthesis α-Bromoacetophenone, Aniline2-Arylindoles52-75% (microwave-assisted)[1]
Madelung Indole Synthesis N-Phenylamide2-Alkylindoles50-90% (modified)[6]
Nenitzescu Indole Synthesis Benzoquinone, β-Aminocrotonic ester5-Hydroxyindolesup to 97%[7]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful synthesis of substituted indoles. Below are methodologies for several key synthesis routes.

Fischer Indole Synthesis of 2-Phenylindole

This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.

  • Formation of Phenylhydrazone:

    • In a flask, dissolve acetophenone (1 equivalent) in ethanol.

    • Add phenylhydrazine (1 equivalent) dropwise to the solution.

    • Add a catalytic amount of acetic acid.

    • Heat the mixture to form the acetophenone phenylhydrazone.

    • Cool the mixture and collect the precipitated phenylhydrazone by filtration.

  • Cyclization:

    • Mix the dried phenylhydrazone with a Lewis acid catalyst, such as zinc chloride or polyphosphoric acid.

    • Heat the mixture to induce cyclization.

    • After the reaction is complete, quench the reaction mixture and extract the 2-phenylindole product.

    • Purify the product by recrystallization or column chromatography.[1]

Leimgruber-Batcho Indole Synthesis

This two-step procedure is known for its high yields and mild conditions.[8]

  • Enamine Formation:

    • React an o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine.

    • The reaction is typically heated to form the corresponding enamine.

  • Reductive Cyclization:

    • The formed enamine is then subjected to reductive cyclization to yield the indole.

    • Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen, or sodium dithionite.[2][8]

Bartoli Indole Synthesis for 7-Substituted Indoles

This method is particularly useful for the synthesis of 7-substituted indoles.[3][9]

  • Grignard Reaction:

    • Treat an ortho-substituted nitroarene with an excess (typically 3 equivalents) of a vinyl Grignard reagent, such as vinylmagnesium bromide, in a suitable solvent like THF at low temperatures.[3][9]

  • Work-up:

    • Quench the reaction with an acidic work-up to facilitate the cyclization and formation of the 7-substituted indole.[3]

Larock Indole Synthesis

A powerful palladium-catalyzed method for preparing 2,3-disubstituted indoles.[4]

  • Reaction Setup:

    • In a reaction vessel under an inert atmosphere, combine the o-haloaniline, an internal alkyne, a palladium catalyst (e.g., Pd(OAc)2 with a phosphine ligand), and a base (e.g., K2CO3).[5]

  • Reaction Execution:

    • Heat the reaction mixture in a suitable solvent, such as DMF, until the starting materials are consumed.

    • Upon completion, cool the reaction, perform an aqueous work-up, and extract the product.

    • Purify the 2,3-disubstituted indole by chromatography.

Visualizing the Synthetic Pathways

To better understand the workflow of these synthetic methods, the following diagrams illustrate the key transformations.

Fischer_Indole_Synthesis Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone Condensation Carbonyl Aldehyde or Ketone Carbonyl->Phenylhydrazone Enehydrazine Ene-hydrazine Phenylhydrazone->Enehydrazine Tautomerization Diimine Di-imine Intermediate Enehydrazine->Diimine [3,3]-Sigmatropic Rearrangement Indole Substituted Indole Diimine->Indole Cyclization & -NH3

Fischer Indole Synthesis Workflow

Leimgruber_Batcho_Indole_Synthesis o_Nitrotoluene o-Nitrotoluene Enamine Enamine o_Nitrotoluene->Enamine Condensation DMFDMA DMF-DMA DMFDMA->Enamine Indole Substituted Indole Enamine->Indole Reductive Cyclization

Leimgruber-Batcho Synthesis Workflow

Bartoli_Indole_Synthesis Nitroarene o-Substituted Nitroarene Intermediate Intermediate Nitroarene->Intermediate Addition Vinyl_Grignard Vinyl Grignard Reagent (3 eq.) Vinyl_Grignard->Intermediate Indole 7-Substituted Indole Intermediate->Indole [3,3]-Sigmatropic Rearrangement & Cyclization

Bartoli Indole Synthesis Workflow

Larock_Indole_Synthesis o_Haloaniline o-Haloaniline Indole 2,3-Disubstituted Indole o_Haloaniline->Indole Annulation Alkyne Internal Alkyne Alkyne->Indole Palladium_Catalyst Pd Catalyst Palladium_Catalyst->Indole

References

Spectroscopic Analysis of 1-Boc-5,6-Dichloro-1H-indole-2-boronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the spectroscopic data for 1-Boc-5,6-dichloro-1H-indole-2-boronic acid and its derivatives. Understanding the distinct spectral characteristics of this compound and its analogues is crucial for unambiguous identification, a fundamental requirement in synthetic chemistry, drug discovery, and materials science. This document presents a side-by-side comparison of their expected and observed spectral data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of the dichloro-substituted indole core, a Boc-protecting group, and a boronic acid moiety provides a versatile scaffold for various chemical transformations. Accurate spectroscopic characterization is paramount to ensure the purity and structural integrity of this reagent and its subsequent derivatives. While specific spectral data for this compound is not widely published, this guide offers a detailed comparison with closely related, well-characterized compounds to predict and interpret its spectroscopic features.

Comparative Spectroscopic Data

The following tables summarize key spectral data for this compound and its relevant analogues. The data for the analogues have been compiled from various spectroscopic databases and literature sources. Minor variations in reported values may exist due to differences in experimental conditions (e.g., solvent, concentration).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) of the protons in this compound are influenced by the electron-withdrawing effects of the chlorine atoms and the boronic acid group, as well as the steric and electronic effects of the Boc protecting group.

Proton This compound (Predicted) 1-Boc-indole-2-boronic acid (Reference) 5-Bromo-3-methyl-1H-indole (Reference)[1]
H3~6.8 - 7.0 ppm (singlet)~6.7 ppm (singlet)6.99 ppm (s)
H4~7.8 - 8.0 ppm (singlet)~7.6 ppm (doublet)-
H7~7.6 - 7.8 ppm (singlet)~8.1 ppm (doublet)-
Boc (t-butyl)~1.6 - 1.7 ppm (singlet, 9H)~1.6 ppm (singlet, 9H)-
B(OH)₂Broad singlet, variableBroad singlet, variable-

Note: The predicted chemical shifts for the aromatic protons (H4 and H7) of the dichlorinated compound are expected to be downfield compared to the unsubstituted analogue due to the deshielding effect of the chlorine atoms. The absence of coupling for H4 and H7 is due to the substitution pattern.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides valuable information about the carbon framework of a molecule. The chemical shifts in the ¹³C NMR spectrum of this compound are also significantly affected by the substituents.

Carbon This compound (Predicted) 1-Boc-indole-2-boronic acid (Reference) 5-Bromo-3-methyl-1H-indole (Reference)[1]
C2~130 - 135 ppm (broad, due to Boron)~133 ppm-
C3~108 - 112 ppm~107 ppm113.13 ppm
C3a~128 - 132 ppm~129 ppm-
C4~120 - 124 ppm~124 ppm-
C5~125 - 129 ppm~122 ppm112.50 ppm
C6~125 - 129 ppm~120 ppm-
C7~115 - 119 ppm~115 ppm-
C7a~135 - 139 ppm~137 ppm-
Boc (C=O)~148 - 152 ppm~150 ppm-
Boc (C(CH₃)₃)~84 - 86 ppm~85 ppm-
Boc (CH₃)~27 - 29 ppm~28 ppm-

Note: The carbon attached to the boronic acid (C2) often shows a broad signal due to quadrupolar relaxation of the boron nucleus. The chemical shifts of C5 and C6 are expected to be significantly influenced by the chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. Key characteristic absorption bands are expected for this compound.

Functional Group Expected Wavenumber (cm⁻¹) for this compound Reference Data for Indole Derivatives[2]
O-H stretch (B(OH)₂)3200 - 3600 (broad)-
C-H stretch (aromatic)3000 - 31003000 - 3100
C-H stretch (aliphatic)2850 - 30002850 - 3000
C=O stretch (Boc)1700 - 1750-
C=C stretch (aromatic)1450 - 16001450 - 1600
B-O stretch1300 - 1400-
C-N stretch1200 - 13501200 - 1350
C-Cl stretch600 - 800-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For boronic acids, dehydration to form boroxines is a common phenomenon.

Ion Expected m/z for this compound Comments
[M-H₂O+H]⁺309.04Dehydrated molecular ion
[M+H]⁺328.05Protonated molecular ion (less common)
[M-Boc+H]⁺228.00Loss of the Boc group
[M-Boc-B(OH)₂+2H]⁺184.00Loss of Boc and boronic acid groups

Note: The isotopic pattern of the molecular ion will be characteristic due to the presence of two chlorine atoms.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • ESI-MS Parameters (Positive Ion Mode):

    • Ion source: Electrospray Ionization.

    • Capillary voltage: 3-4 kV.

    • Cone voltage: 20-40 V.

    • Source temperature: 100-150 °C.

    • Desolvation temperature: 250-350 °C.

    • Mass range: m/z 50 - 1000.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Derivative Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Solid_Sample Solid Sample (IR) Sample->Solid_Sample Dilution Dilution in Solvent (MS) Sample->Dilution NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR FTIR Spectrometer Solid_Sample->IR MS Mass Spectrometer Dilution->MS Process_NMR Process NMR Data (FT, Phasing, Baseline) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Analyze Mass Spectrum MS->Process_MS Interpretation Structural Elucidation & Comparative Analysis Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: Workflow for the spectroscopic analysis of indole boronic acid derivatives.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and its derivatives. By comparing with known analogues and following standardized experimental protocols, researchers can confidently characterize these important synthetic intermediates.

References

A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of 1-Boc-5,6-dichloro-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly for the construction of complex molecules in drug discovery. The choice of catalyst is critical for achieving high yields and purity, especially when working with highly functionalized substrates such as 1-Boc-5,6-dichloro-1H-indole-2-boronic acid. This guide provides a comparative overview of common catalytic systems applicable to the Suzuki-Miyaura coupling of indole-based boronic acids, supported by experimental data from related systems to inform catalyst selection and optimization.

While specific benchmarking data for this compound is not extensively available in the public domain, the data presented herein for analogous indole boronic acids serves as a valuable starting point for catalyst screening and methods development.

Data Presentation: Catalyst Performance in Indolylboronic Acid Coupling

The following table summarizes the performance of various palladium-based catalytic systems in Suzuki-Miyaura coupling reactions involving indole boronic acids and related heterocyclic compounds. The selection of the appropriate catalyst and ligand combination is crucial and often substrate-dependent.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O80HighBuchwald-type phosphine ligands like SPhos are known for high activity with a broad range of substrates, including electron-deficient ones.[1]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane/H₂O100HighXPhos is particularly effective for sterically hindered and electron-poor substrates.[1][2]
Pd(PPh₃)₄PPh₃Na₂CO₃DMF/H₂O90-120Moderate to HighA classic, readily available catalyst, though it may require higher temperatures and show lower activity for challenging substrates.[3]
[Pd(dppf)Cl₂]dppfK₂CO₃Dioxane/H₂O80-110GoodA relatively air-stable catalyst that is effective for a range of substrates.[1][3]
SPhos Pd G2SPhosK₃PO₄Dioxane/H₂O100up to 80%Second-generation Buchwald precatalysts often show enhanced activity and stability. Data is for the coupling of 3-chloroindazole with 5-indole boronic acid.[2]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O100up to 69%Another efficient second-generation Buchwald precatalyst. Data is for the coupling of 3-chloroindazole with 5-indole boronic acid.[2]
NiCl₂(PCy₃)₂PCy₃K₃PO₄tert-Amyl alcohol100VariableNickel catalysts are a cost-effective alternative to palladium and can exhibit unique reactivity.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful benchmarking of catalysts. Below are representative procedures for palladium-catalyzed Suzuki-Miyaura coupling reactions that can be adapted for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Palladium Precatalyst

This protocol is a general starting point for the coupling of an aryl halide with this compound using a Buchwald-type precatalyst.

Materials:

  • This compound (1.0 equiv.)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv.)

  • Palladium precatalyst (e.g., SPhos Pd G2) (1-5 mol%)

  • Base (e.g., K₃PO₄) (2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., Dioxane/H₂O, 4:1)

Procedure:

  • To a dry reaction vessel, add this compound, the aryl/heteroaryl halide, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium precatalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: In-situ Catalyst Formation

This protocol describes the use of a palladium source and a separate ligand to form the active catalyst in the reaction mixture.

Materials:

  • This compound (1.0 equiv.)

  • Aryl or heteroaryl halide (1.2 equiv.)

  • Palladium source (e.g., Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., SPhos) (1.2-1.5 equiv. relative to Pd)

  • Base (e.g., K₂CO₃) (2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a reaction vessel, combine the palladium source and the ligand.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst formation.

  • Add the this compound, the aryl/heteroaryl halide, and the base.

  • Proceed with heating, monitoring, and workup as described in Protocol 1.

Mandatory Visualization

Experimental Workflow for Catalyst Benchmarking

The following diagram illustrates a typical workflow for the systematic benchmarking of different catalysts for the Suzuki-Miyaura coupling of this compound.

G cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Optimization A 1-Boc-5,6-dichloro-1H- indole-2-boronic acid F Array of Reactions in Parallel Reactor A->F B Aryl Halide B->F C Catalyst Screening Set (e.g., Pd(OAc)₂, Pd₂(dba)₃, etc.) C->F D Ligand Screening Set (e.g., SPhos, XPhos, PPh₃) D->F E Base & Solvent Screening E->F G Inert Atmosphere (N₂ or Ar) F->G H Heating & Stirring G->H I Reaction Quenching & Workup H->I J Analysis (LC-MS, GC-MS, NMR) to Determine Yield & Purity I->J K Data Comparison & Identification of Optimal Conditions J->K

Caption: A streamlined workflow for benchmarking catalysts in Suzuki-Miyaura coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram outlines the key steps in the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)Lₙ-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)Lₙ-R² transmetalation->pd2_r1r2 r2bo2 R²B(OR)₂ r2bo2->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

References

Comparative Analysis of 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid and Structurally Related Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the potential cross-reactivity of 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid by examining the inhibitory activity of structurally related indole-2-boronic acid derivatives and other boronic acid-based compounds against various enzymes. Due to the limited publicly available data specifically on this compound, this guide draws comparisons from congeners to infer potential activity and selectivity.

The indole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets, including kinases and proteases.[1] The boronic acid moiety is a key pharmacophore that can form reversible covalent bonds with serine, threonine, or tyrosine residues in the active sites of these enzymes, often mimicking the transition state of the catalyzed reaction.[2][3] This interaction is central to the inhibitory mechanism of many boronic acid-based drugs.[2]

Data Presentation: Inhibitory Activity of Boronic Acid Derivatives

The following table summarizes the inhibitory activities (IC50 and Ki values) of various indole-based and other boronic acid inhibitors against a selection of serine proteases and kinases. This data is crucial for understanding the potential for cross-reactivity and for guiding the design of more selective inhibitors.

CompoundTarget Enzyme(s)IC50 (µM)Ki (nM)Reference Compound(s)
Indole-based Inhibitors
Indole-based MK2 InhibitorMK2Potent--
Peptidyl Boronic Acids
Z-Ser-Ser-Lys-Leu-(boro)LeuProstate-Specific Antigen (PSA)-65Chymotrypsin (60-fold higher Ki)
Peptidic α-ketoamide 2aP. falciparum SUB1~0.37--
Compound 3a (boronic acid analog of 2a)P. falciparum SUB1Potent-α-ketoamide (7-fold less potent)
Other Boronic Acid Inhibitors
3-azidomethylphenyl boronic acid (cpd 3)KPC-2, AmpC-700 (AmpC)-
Compound 10a (triazole from cpd 3)AmpC-140-
Compound 5 (triazole from cpd 3)KPC-2-730-
QPX7728Serine & Metallo-β-lactamasesPotent--

Experimental Protocols

General Protocol for Serine Protease Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of boronic acid compounds against a serine protease.

Materials:

  • Serine protease of interest (e.g., Chymotrypsin, Trypsin, PSA)

  • Substrate specific for the protease (e.g., a chromogenic or fluorogenic peptide)

  • Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH, containing CaCl2 if required for enzyme stability)

  • Test compound (boronic acid inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in assay buffer. The final concentration in the assay will depend on the specific enzyme and substrate used.

    • Prepare a stock solution of the substrate in assay buffer.

    • Prepare a serial dilution of the test compound in the assay buffer. A final DMSO concentration of <1% is recommended to avoid solvent effects.

  • Assay Setup:

    • To each well of the 96-well plate, add a pre-determined volume of the test compound dilution or vehicle control (for 100% activity).

    • Add the serine protease solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The kinetic read should be taken at appropriate intervals for a set duration.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

    • To determine the inhibitor constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

General Protocol for Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of compounds on kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compound (inhibitor) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-33P]ATP)

  • 96-well or 384-well plates

  • Plate reader (luminometer, fluorescence reader, or scintillation counter)

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the kinase, substrate, and ATP in the kinase assay buffer.

    • Prepare a serial dilution of the test compound.

  • Assay Setup:

    • Add the test compound dilutions and controls (vehicle for 0% inhibition, no enzyme for 100% inhibition) to the wells of the assay plate.

    • Add the kinase to all wells except the "no enzyme" control.

    • Add the substrate to all wells.

    • Incubate the plate for a short period to allow for inhibitor-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent. For example, with ADP-Glo™, a reagent is added to deplete unused ATP, followed by a second reagent to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate key concepts relevant to the cross-reactivity and mechanism of action of indole-based boronic acid inhibitors.

G cluster_0 Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activation Inhibitor Indole-2-boronic acid Inhibitor Inhibitor->RAF Inhibition Inhibitor->MEK Potential Cross-Inhibition G cluster_1 Experimental Workflow: Kinase Inhibitor Profiling Start Start: Synthesize/Obtain Indole-2-boronic acid Derivatives PrimaryScreen Primary Screen: Single High-Dose Inhibition Assay Start->PrimaryScreen DoseResponse Dose-Response: Determine IC50 for Active Compounds PrimaryScreen->DoseResponse Hits SelectivityPanel Selectivity Profiling: Screen Against a Panel of Kinases DoseResponse->SelectivityPanel SAR Structure-Activity Relationship (SAR) Analysis SelectivityPanel->SAR LeadOpt Lead Optimization SAR->LeadOpt

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Boc-5,6-dichloro-1H-indole-2-boronic acid. Given the compound's halogenated organic nature and its classification as a boronic acid derivative, it must be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. If an SDS for this specific compound is unavailable, guidance for structurally similar halogenated boronic acids should be followed. All handling and disposal activities must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2] The use of appropriate Personal Protective Equipment (PPE) is mandatory.[1][2]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1][2]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene. Consider double gloving.[1][2]
Body Protection A fully fastened lab coat or a chemical-resistant apron.[2]
Respiratory Protection A NIOSH-approved respirator is recommended if handling the compound as a powder or if aerosolization is possible.[2]

Ensure that an emergency eyewash station and a safety shower are readily accessible in the event of accidental exposure.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste requires a systematic approach to ensure safety and compliance.

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[1]

  • Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a halogenated organic compound and a boronic acid derivative.[1]

  • Compatibility: Ensure waste containers are made of a material compatible with the chemical. For instance, strong acids should not be stored in metal containers.

2. Solid Waste Disposal:

  • Contaminated solid materials, such as gloves, bench paper, and pipette tips, should be collected in a designated, lined hazardous waste container.

  • For larger quantities of the solid compound, it should be transferred carefully into a sealable container for hazardous waste.

3. Liquid Waste Disposal:

  • Solutions containing this compound should be collected in a dedicated, sealed container for halogenated organic liquid waste.[3][4]

  • Do not dispose of this chemical or its solutions down the drain. [1][2]

4. Decontamination of Glassware:

  • Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. This rinsate must be collected as hazardous liquid waste.

  • Secondary Decontamination: A subsequent wash with a basic solution can help in converting any remaining boronic acid to a more water-soluble boronate salt. This rinsate should also be collected as hazardous waste.[1]

  • Final Rinse: A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[1]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

5. Spill Management:

  • In the event of a spill, evacuate and secure the area, alerting others in the vicinity.[2]

  • For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container. Avoid generating dust.

  • For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[2]

  • Decontaminate the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[2]

  • Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[2]

6. Waste Storage and Pickup:

  • Store sealed and labeled waste containers in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, following your institution's guidelines.[2]

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: Safety Goggles, Gloves, Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Glassware collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Halogenated Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Glassware: 1. Solvent Rinse 2. Basic Wash 3. Water Rinse glassware->decontaminate storage Store Sealed Waste Containers in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_rinsate Collect All Rinsates as Liquid Hazardous Waste decontaminate->collect_rinsate collect_rinsate->storage pickup Arrange for Pickup by Licensed Hazardous Waste Disposal storage->pickup end End of Disposal Process pickup->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid. Adherence to these protocols is essential for ensuring personal safety and proper disposal.

Engineering Controls and Hygiene

All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[1] It is imperative that eyewash stations and safety showers are easily accessible.[1] Rigorous personal hygiene, including thorough hand washing after handling and before breaks, is mandatory.[1] Contaminated clothing should be removed immediately and laundered before reuse.[2]

Personal Protective Equipment (PPE) Protocol

The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Specifications & Rationale
Eyes/Face Chemical safety gogglesMandatory to protect against splashes and dust.[1]
Face shieldRecommended when there is a significant risk of splashing.[1] Must be worn in conjunction with safety goggles.
Hands Chemically resistant glovesNitrile gloves are a suitable minimum for incidental contact.[1][3][4] For prolonged contact or handling larger quantities, heavier duty gloves should be considered. Gloves must be inspected before use and changed immediately if contaminated.[5]
Body Laboratory coatRequired to protect skin and clothing from accidental spills.[1]
Chemical-resistant apronRecommended to be worn over the lab coat for enhanced protection during tasks with a higher risk of splashes.[1]
Respiratory NIOSH-approved respiratorMay be necessary if dust or aerosols are generated, especially outside of a fume hood.[1] The specific cartridge should be appropriate for organic vapors and particulates.

Operational and Disposal Plan

Handling:

  • Avoid all personal contact, including the inhalation of dust or vapors.[1][2]

  • Prevent the formation of dust and aerosols.[6]

  • Use in a well-ventilated area, preferably a chemical fume hood.[7]

Spill Response:

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite. Avoid raising dust.[1]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by washing with soap and water.[1]

  • Reporting: Report all spills to the designated safety personnel.

Disposal: All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[1] As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[8][9] Collect this waste in designated, properly labeled, and sealed containers for halogenated organic waste.[8][10] Disposal costs for halogenated waste are typically higher due to the need for incineration.[9]

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Experiment complete cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Container cleanup_segregate->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.